molecular formula C10H14CoN2Na2O8 B083558 C10H14CoN2Na2O8 CAS No. 15137-09-4

C10H14CoN2Na2O8

Cat. No.: B083558
CAS No.: 15137-09-4
M. Wt: 395.14 g/mol
InChI Key: ULJJVEZLQWBJLT-UHFFFAOYSA-L
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Description

Disodium cobalt edetate, also known as dicobalt edetate or Kelocyanor, is a chelating agent of critical importance in toxicological research, primarily utilized as an antidote for cyanide poisoning . Its primary research value lies in its mechanism of action: the compound provides cobalt ions that have a high affinity for cyanide ions, forming a stable and less toxic complex known as cobalticyanide . This action directly counteracts cyanide's toxicity, which arises from its binding to cytochrome c oxidase and inhibition of cellular respiration . By sequestering cyanide, disodium cobalt edetate frees the enzyme, allowing the electron transport chain to resume function and cellular respiration to recover . This makes it an indispensable tool for in vitro and in vivo studies aimed at understanding and mitigating the effects of acute cyanide exposure. The research applications of disodium cobalt edetate extend to exploring its effects in various biological models, particularly focusing on the efficacy and kinetics of chelation therapy . Investigations often center on its rapid intervention capabilities in life-threatening scenarios, as the compound is known to act quickly when administered intravenously . Furthermore, a key area of scientific inquiry involves the characterization of its adverse effect profile, which can include hypertension, tachycardia, vomiting, urticaria, and facial or laryngeal edema . These effects are notably more prevalent when the compound is administered in the absence of significant cyanide intoxication, underscoring the importance of its specific research context . Its role is further defined in comparative studies with other antidotes, such as hydroxocobalamin, providing crucial insights into emergency toxicology and the development of advanced treatment protocols .

Properties

CAS No.

15137-09-4

Molecular Formula

C10H14CoN2Na2O8

Molecular Weight

395.14 g/mol

IUPAC Name

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt

InChI

InChI=1S/C10H16N2O8.Co.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;;2*+1/p-2

InChI Key

ULJJVEZLQWBJLT-UHFFFAOYSA-L

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Co]

Other CAS No.

15137-09-4

Pictograms

Irritant; Health Hazard

Related CAS

14931-83-0 (Parent)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Safe Handling of C10H14CoN2Na2O8 (Cobalt(II) ethylenediaminetetraacetic acid disodium salt)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for C10H14CoN2Na2O8, a cobalt-containing coordination compound. As a Senior Application Scientist, the following information is synthesized from authoritative safety data sheets, toxicological databases, and established laboratory safety practices to ensure the well-being of laboratory personnel and the integrity of research.

Section 1: Understanding the Hazard Profile of C10H14CoN2Na2O8

C10H14CoN2Na2O8, also known as cobalt(II) ethylenediaminetetraacetic acid disodium salt, is a stable chelate complex.[1] While the EDTA ligand itself has a low toxicity profile, the primary hazard of this compound is associated with the presence of cobalt.[2] Cobalt and its compounds are classified as possibly carcinogenic to humans (IARC Group 2B), and chronic exposure can lead to a range of adverse health effects.[3]

Toxicological Insights: The "Why" Behind the Precautions

The safety measures outlined in this guide are directly linked to the known toxicological effects of cobalt. In its inorganic form, excessive cobalt exposure can lead to significant toxicity.[4]

  • Respiratory Effects: Inhalation of cobalt dust is a primary route of occupational exposure and can cause respiratory irritation, wheezing, asthma, pneumonia, and fibrosis.[2][5] Chronic inhalation has been shown to induce respiratory tumors in animal studies.[6]

  • Dermal Sensitization: Cobalt is a known skin sensitizer.[7] Repeated or prolonged contact can lead to allergic contact dermatitis.

  • Carcinogenicity: Cobalt metal with tungsten carbide is classified as "probably carcinogenic to humans" (IARC Group 2A), while cobalt metal without tungsten carbide is "possibly carcinogenic to humans" (IARC Group 2B).[3] Given that C10H14CoN2Na2O8 contains cobalt, it should be handled as a potential carcinogen.

  • Other Systemic Effects: Chronic exposure to cobalt has been associated with cardiac effects, as well as congestion of the liver and kidneys.[2][5]

The EDTA component of this molecule forms a stable complex with cobalt, which can influence its bioavailability and reactivity.[1][8] However, the potential for dissociation or in-vivo metabolism means that the toxicological risks of cobalt must remain the primary consideration.

Section 2: A Multi-Layered Approach to Risk Mitigation

A robust safety strategy for handling C10H14CoN2Na2O8 relies on the implementation of the hierarchy of controls.

Hierarchy of Controls cluster_0 Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE

Caption: The Hierarchy of Controls for risk mitigation.

  • Elimination and Substitution: In a research and development context, eliminating the use of a specific compound may not be feasible. However, a critical assessment of whether a less hazardous alternative could achieve the same scientific objective is a crucial first step.

  • Engineering Controls: These are the most effective measures for minimizing exposure to hazardous powders.[9][10]

    • Chemical Fume Hood: All weighing and handling of C10H14CoN2Na2O8 powder should be conducted inside a certified chemical fume hood to prevent the inhalation of airborne particles.

    • Ventilated Enclosures: For larger scale operations, ventilated laminar flow booths or powder containment hoods provide an excellent level of protection by minimizing dust clouds in the operator's breathing zone.[9]

  • Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

    • Standard Operating Procedures (SOPs): Detailed, substance-specific SOPs for handling C10H14CoN2Na2O8 must be developed and strictly followed.

    • Training: All personnel must be trained on the hazards of cobalt compounds and the specific procedures outlined in the SOP.[11]

    • Designated Work Areas: Clearly demarcate areas where C10H14CoN2Na2O8 is handled and restrict access to authorized personnel.

  • Personal Protective Equipment (PPE): PPE should be considered the last line of defense, to be used in conjunction with engineering and administrative controls.[11][12]

Section 3: Detailed Protocols for Safe Handling

Personal Protective Equipment (PPE) Selection and Use

The selection of appropriate PPE is critical for preventing dermal and respiratory exposure.[12][13]

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile glovesTo prevent skin contact and sensitization.[13][14]
Eye Protection Chemical splash goggles or safety glasses with side shieldsTo protect the eyes from dust particles.[14]
Lab Coat Full-length, long-sleeved lab coatTo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required when engineering controls are not sufficient to control airborne dust.[15]

Protocol for Donning and Doffing PPE:

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence D1 1. Lab Coat D2 2. Respirator (if required) D1->D2 D3 3. Eye Protection D2->D3 D4 4. Gloves D3->D4 F1 1. Gloves F2 2. Lab Coat F1->F2 F3 3. Eye Protection F2->F3 F4 4. Respirator (if used) F3->F4

Sources

Technical Analysis: Cobalt Chelation Dynamics using Disodium vs. Tetrasodium EDTA

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

In the context of coordination chemistry and industrial application, the terms "Cobalt EDTA Disodium" and "Cobalt EDTA Tetrasodium" refer to two fundamentally different chemical concepts. It is critical to distinguish between the final chelated product and the precursor ligand used to create it.

  • Cobalt EDTA Disodium (

    
    ):  This is the stable, isolated coordination complex where Cobalt(II) is the central metal ion. Because the 
    
    
    
    complex carries a net charge of -2, it requires two sodium ions (
    
    
    ) for charge balance. This is the standard commercial form used in agriculture and catalysis.
  • "Cobalt EDTA Tetrasodium": This is a chemical misnomer if referring to a single isolated salt. A stable neutral salt of formula

    
     does not exist because it would violate charge balance rules.
    
    • Clarification: When this term is encountered, it almost exclusively refers to the use of Tetrasodium EDTA (

      
      )  as the chelating agent to sequester free Cobalt ions in solution.
      

This guide analyzes the physicochemical distinctions between using Disodium EDTA (


) versus Tetrasodium EDTA (

) to generate Cobalt complexes, and the properties of the resulting Disodium Cobalt Chelate.

Part 2: Physicochemical Distinction & Coordination Chemistry

The Coordination Complex: Cobalt EDTA Disodium

The standard Cobalt chelate is formed when Ethylenediaminetetraacetic acid (EDTA) wraps around a central Cobalt(II) ion. EDTA is a hexadentate ligand, occupying 6 coordination sites.

  • Formula:

    
    
    
  • CAS Number: 15137-09-4[1][2][3][4]

  • Geometry: Octahedral

  • Charge Balance Logic:

    • Cobalt Ion:

      
      [1][5][6]
      
    • Fully Deprotonated EDTA Ligand:

      
      
      
    • Net Complex Charge:

      
      
      
    • Counter-ions required: Two

      
       ions.[7]
      
    • Result: Disodium Cobalt EDTA.[2][4]

The Precursors: Disodium vs. Tetrasodium Ligands

When synthesizing the Cobalt complex or managing Cobalt in wastewater/formulations, the choice of EDTA salt dictates the reaction thermodynamics and pH profile.

FeatureDisodium EDTA (

)
Tetrasodium EDTA (

)
Active Species

(Diprotic)

(Fully Deprotonated)
pH (1% Soln) Acidic (4.0 – 5.[8]0)Alkaline (10.0 – 11.[8]5)
Solubility Moderate (~100 g/L)High (~1000 g/L)
Reaction with

Releases

; requires base to drive completion.
Direct binding; no proton release.
Risk Factor Incomplete chelation if pH drops too low.Precipitation of

if mixed too slowly.

Part 3: Chelation Mechanism & Thermodynamics[9]

The formation of the Cobalt-EDTA complex is highly pH-dependent. The stability constant (


) for Co(II)-EDTA is approximately 

, but this is the thermodynamic constant. The conditional stability constant depends on the protonation state of the EDTA.
Mechanism Visualization

The following diagram illustrates the reaction pathways for both salt forms.

CobaltChelation cluster_Disodium Disodium Route (Acidic) cluster_Tetrasodium Tetrasodium Route (Alkaline) Co_Ion Free Cobalt Ion (Co2+) Na2_EDTA Disodium EDTA (Na2H2Y) Co_Ion->Na2_EDTA Mix Na4_EDTA Tetrasodium EDTA (Na4Y) Co_Ion->Na4_EDTA Mix Proton_Release Release 2H+ (pH Drops) Na2_EDTA->Proton_Release Buffer_Need Requires Buffer/Base (NaOH) Proton_Release->Buffer_Need Complex Disodium Cobalt EDTA [Co(EDTA)]2- + 2Na+ Buffer_Need->Complex Neutralization drives Equilibrium Direct_Bind Direct Binding (No Proton Release) Na4_EDTA->Direct_Bind Precip_Risk Risk: Co(OH)2 Precip (If pH > 11) Na4_EDTA->Precip_Risk High pH Side Reaction Direct_Bind->Complex Fast Kinetics

Caption: Reaction pathways for Cobalt sequestration. The Disodium route requires pH adjustment to prevent acidification, while the Tetrasodium route requires kinetic control to prevent metal hydroxide precipitation.

Part 4: Experimental Protocols

Protocol A: Synthesis of Cobalt Chelate using Disodium EDTA

Best for: Controlled synthesis, pharmaceutical intermediates, and pH-sensitive environments.

  • Dissolution: Dissolve 1.0 eq of Disodium EDTA (

    
    ) in deionized water. The pH will be ~4.5.
    
  • Cobalt Addition: Add 1.0 eq of Cobalt(II) Sulfate Heptahydrate (

    
    ). The solution will turn pink (free 
    
    
    
    ).
  • Chelation Drive (Critical Step): The pH will drop as protons are displaced (

    
    ).
    
  • Neutralization: Slowly add 2.0 eq of NaOH (1M solution) while stirring. Monitor pH.

    • Endpoint: As pH rises between 6.0 and 7.0, the color shifts to deep purple/violet, indicating the formation of the

      
       complex.
      
  • Crystallization: Evaporate to concentrate. The resulting crystals are Disodium Cobalt EDTA .

Protocol B: "Tetrasodium" Method (Direct Sequestration)

Best for: Industrial wastewater treatment, high-throughput screening, or alkaline detergents.

  • Preparation: Prepare a solution of Tetrasodium EDTA (

    
    ). pH will be ~11.0.[9][10]
    
  • Cobalt Introduction: Add the Cobalt source slowly.

  • Observation: Chelation is instantaneous.

    • Warning: If the Cobalt concentration is high and mixing is poor, the local high pH of the Tetrasodium EDTA droplet can cause Cobalt Hydroxide (

      
      , blue-green precipitate) to form before the EDTA can chelate it.
      
    • Mitigation: Use vigorous stirring or pre-dilute the Tetrasodium EDTA to pH < 10 using a weak acid before addition.

Part 5: Selection Guide

Use the following logic gate to select the appropriate salt for your application.

SelectionLogic Start Start: Select EDTA Salt for Cobalt Goal_Q What is your primary goal? Start->Goal_Q Route_Ag Use Pre-formed Disodium Cobalt EDTA Goal_Q->Route_Ag Agriculture/Fertilizer Route_Synth Is the system pH sensitive? Goal_Q->Route_Synth Chemical Synthesis Route_Clean Route_Clean Goal_Q->Route_Clean Cleaning/Detergent Na2 Use Disodium EDTA + Buffer Route_Synth->Na2 Yes (Acidic/Neutral) Na4 Use Tetrasodium EDTA Route_Synth->Na4 No (Alkaline OK) Route_Clean->Na4 High pH needed

Caption: Decision matrix for selecting between pre-formed Cobalt salts vs. in-situ chelation using Disodium or Tetrasodium ligands.

References

  • PubChem. (2023). Disodium cobalt EDTA | C10H14CoN2Na2O8.[4] National Library of Medicine. Retrieved from [Link]

  • Niran Chemical. (2023). EDTA Tetrasodium Salt vs. EDTA Disodium Salt: A Comprehensive Comparison. Retrieved from [Link]

  • Harris, D. C. (2010). Quantitative Chemical Analysis (8th ed.). W. H. Freeman and Company.

Sources

Methodological & Application

Preparation of C10H14CoN2Na2O8 Stock Solutions: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Cobalt(II) EDTA in Research and Development

Cobalt(II) ethylenediaminetetraacetic acid disodium salt, denoted by the chemical formula C10H14CoN2Na2O8, is a highly stable, water-soluble metal complex. This compound, hereafter referred to as Co(II)-EDTA, finds extensive application across various scientific disciplines, including as a chelating agent, a component in cell culture media, and in the development of therapeutic agents.[1][2] Its utility stems from the hexadentate ligand, ethylenediaminetetraacetic acid (EDTA), which securely sequesters the cobalt(II) ion, preventing its precipitation and non-specific interactions within complex biological or chemical systems.[3][4]

The precise and accurate preparation of Co(II)-EDTA stock solutions is a critical first step for the reproducibility and reliability of experimental outcomes. This application note provides a comprehensive, field-proven protocol for the preparation, verification, and storage of Co(II)-EDTA stock solutions, designed for researchers, scientists, and drug development professionals. The causality behind each experimental choice is explained to ensure a deep understanding of the underlying chemical principles.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Co(II)-EDTA is paramount for its proper handling and use. Key quantitative data are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C10H12CoN2Na2O8 (anhydrous)[5]
Molecular Weight 393.12 g/mol (anhydrous), 429.15 g/mol (dihydrate)[5]
Appearance Maroon to purple crystalline powder[6]
Solubility Soluble in water[6]
pH of 5% Solution 5.0 - 8.0[6]

Core Protocol: Preparation of a 100 mM Co(II)-EDTA Stock Solution

This protocol details the preparation of a 100 mM stock solution of Co(II)-EDTA. The principles outlined can be adapted for other desired concentrations.

I. Materials and Equipment
  • Cobalt(II) ethylenediaminetetraacetic acid disodium salt (C10H14CoN2Na2O8), dihydrate (Molecular Weight: 429.15 g/mol )

  • High-purity, deionized (DI) or Milli-Q® water

  • 1 M Sodium hydroxide (NaOH) solution

  • Analytical balance

  • Volumetric flask (Class A)

  • Magnetic stirrer and stir bar

  • pH meter, calibrated

  • Sterile filtration apparatus (0.22 µm filter)

  • Sterile storage bottles (polypropylene or high-density polyethylene)[6]

II. Safety and Handling Precautions

Co(II)-EDTA can cause skin and eye irritation.[6] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All handling of the solid compound and concentrated solutions should be performed in a well-ventilated area or a chemical fume hood. For comprehensive safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[7][8][9]

III. Step-by-Step Preparation Procedure
  • Mass Calculation: To prepare 100 mL of a 100 mM (0.1 M) stock solution, calculate the required mass of Co(II)-EDTA dihydrate: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (g) = 0.1 mol/L x 0.1 L x 429.15 g/mol = 4.2915 g

  • Dissolution: a. Add approximately 80 mL of high-purity water to a beaker equipped with a magnetic stir bar. b. While stirring, slowly add the calculated 4.2915 g of Co(II)-EDTA powder to the water. The solution will likely be a suspension at this stage.

  • pH Adjustment for Complete Dissolution: a. The dissolution of the EDTA salt is significantly enhanced at an alkaline pH.[8][10] This is because the deprotonation of the carboxylic acid groups on the EDTA molecule increases its polarity and interaction with water molecules.[10][11] b. Place a calibrated pH meter into the suspension. c. Slowly add the 1 M NaOH solution dropwise while continuously monitoring the pH. d. Continue adding NaOH until the Co(II)-EDTA powder is fully dissolved and the pH of the solution is stable at approximately 8.0. The solution should become a clear, colored liquid.

  • Final Volume Adjustment: a. Carefully transfer the dissolved solution to a 100 mL Class A volumetric flask. b. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure a quantitative transfer. c. Bring the solution to the final volume of 100 mL with high-purity water. d. Cap the flask and invert it several times to ensure homogeneity.

  • Sterilization and Storage: a. For applications requiring sterility, such as cell culture, filter the stock solution through a 0.22 µm sterile filter into a sterile storage bottle. b. Store the stock solution in a cool, dry, and dark place.[6] Polypropylene or high-density polyethylene containers are recommended to prevent potential leaching from glass.[6]

IV. Experimental Workflow Diagram

Stock_Solution_Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage A Calculate Mass of C10H14CoN2Na2O8 B Weigh Compound A->B 4.2915 g for 100 mL of 100 mM C Add to ~80% of Final Volume of Water B->C D Stir on Magnetic Plate C->D E Adjust pH to ~8.0 with 1 M NaOH D->E Monitor with pH Meter F Ensure Complete Dissolution E->F G Transfer to Volumetric Flask F->G H Adjust to Final Volume G->H I Sterile Filter (0.22 µm) H->I J Store in Appropriate Container I->J Cool, dry, dark place

Caption: Workflow for the preparation of a C10H14CoN2Na2O8 stock solution.

Verification and Quality Control

The concentration of the prepared Co(II)-EDTA stock solution should be verified to ensure accuracy. UV-Visible spectrophotometry is a reliable and accessible method for this purpose.

Protocol for Concentration Verification by UV-Vis Spectrophotometry
  • Prepare a Calibration Curve: a. Create a series of known concentrations of Co(II)-EDTA (e.g., 1 mM, 2.5 mM, 5 mM, 7.5 mM, and 10 mM) by accurately diluting the prepared 100 mM stock solution. b. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for Co(II)-EDTA, which is approximately 490 nm.[7][12] Use high-purity water as a blank. c. Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin, in accordance with the Beer-Lambert law.

  • Measure the Unknown: a. Prepare a dilution of the 100 mM stock solution that falls within the linear range of the calibration curve. b. Measure the absorbance of the diluted unknown sample at 490 nm.

  • Calculate the Concentration: a. Determine the concentration of the diluted sample using the equation of the line from the calibration curve. b. Calculate the concentration of the original stock solution by multiplying the result by the dilution factor.

Logical Relationship for Verification

Verification_Logic cluster_calibration Calibration cluster_unknown Unknown Sample cluster_calculation Concentration Determination Cal_Standards Prepare Known Concentrations Measure_Abs_Cal Measure Absorbance at λmax (~490 nm) Cal_Standards->Measure_Abs_Cal Plot_Curve Plot Absorbance vs. Concentration Measure_Abs_Cal->Plot_Curve Determine_Conc Calculate Concentration from Calibration Curve Plot_Curve->Determine_Conc Dilute_Stock Dilute Stock Solution Measure_Abs_Unk Measure Absorbance of Diluted Sample Dilute_Stock->Measure_Abs_Unk Measure_Abs_Unk->Determine_Conc Final_Conc Apply Dilution Factor to find Stock Concentration Determine_Conc->Final_Conc

Caption: Logical workflow for concentration verification using UV-Vis spectrophotometry.

Stability and Storage of Stock Solutions

Aqueous solutions of Co(II)-EDTA are generally stable. For long-term storage, it is recommended to store the stock solution at 2-8°C to minimize any potential for microbial growth or degradation. When stored properly in sterile, appropriate containers, the solution can be expected to be stable for several months. However, for critical applications, it is advisable to re-verify the concentration after prolonged storage.

Conclusion

The protocol and supporting information provided in this application note offer a comprehensive guide for the preparation of C10H14CoN2Na2O8 stock solutions. By adhering to these detailed steps and understanding the underlying scientific principles, researchers can ensure the preparation of accurate and reliable stock solutions, thereby enhancing the quality and reproducibility of their experimental work.

References

  • Paraneeiswaran, A., et al. (2015). A spectrophotometric method for the determination of Co-EDTA complexes. ResearchGate. Retrieved from [Link]

  • SHIV CHEM INDUSTRIES. (n.d.). EDTA COBALT. Retrieved from [Link]

  • Haim, F. S. (1956). The Dissociation of EDTA and EDTA-Sodium Salts. Acta Odontologica Scandinavica, 14(2), 169-179.
  • Quora. (2018). Why does EDTA dissolve at pH 8? Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Disodium edetate? Retrieved from [Link]

  • 3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]

  • Indian Academy of Sciences. (2002). Cobalt (II)–EDTA complex as a new reductant for phosphomolybdic acid used for the assay of trazodone. Retrieved from [Link]

  • ScienceScholar. (2022). Spectrophotometric determination of Co (II) in analytical sample using anew chromogenic reagent (PTMH). Retrieved from [Link]

  • Scribd. (n.d.). Co EDTA new 2补充 附录. Retrieved from [Link]

  • ResearchGate. (2023). Stability Constants of Cobalt(II) Complexes with Pyridinecarboxylic Acids in 1.0 mol·dm NaNO3 at 25 °C. Retrieved from [Link]

  • Mitrask. (2025). Estimating Cobalt by UV-Vis Spectroscopy: The [CoCl?]²? Acetone Method. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Experiment 8 Chelatometric Analysis of the Complex for Cobalt Using EDTA. Retrieved from [Link]

  • University of Exeter. (n.d.). Supplementary Method 15 - Preparation of 0.2M EDTA pH 8.0. Retrieved from [Link]

  • PubMed Central. (1976). Synthesis and use of radio cobaltic EDTA as an extracellular marker in rabbit heart. Retrieved from [Link]

  • PubMed. (2014). Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2004). Degradation of a cobalt(II)–EDTA complex by photocatalysis and H2O2/UV-C. Application to nuclear wastes containing 60Co. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). Your steps to chemical safety. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). EDTA-functionalized hierarchical porous microspheres for effective cobalt ion recovery from water. Retrieved from [Link]

  • Oxford Academic. (2025). Pharmacokinetics of metal excretion following different doses of sodium EDTA infusion. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption spectrum of Co(II)EDTA and Co(III)EDTA in the visible range. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of C₁₀H₁₄CoN₂Na₂O₈ (Co-EDTA) as a Micronutrient in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Chelated Cobalt in Plant Micropropagation

Cobalt (Co) is a transition element increasingly recognized as a beneficial micronutrient for the growth and development of plants, both in vivo and in vitro.[1][2] While not universally classified as an essential element for all higher plants, its positive impact at low concentrations is well-documented.[3][4] Cobalt is a critical component of cobalamin (vitamin B12), a coenzyme essential for several metabolic processes, most notably symbiotic nitrogen fixation in legumes.[2][5] In the context of plant tissue culture, cobalt has been shown to influence various developmental pathways, including cell division, shoot proliferation, and somatic embryogenesis, and may play a role in regulating ethylene biosynthesis.[3][5]

However, the delivery of cobalt to plant tissues in a soluble and consistently available form is paramount. Like other metal ions, cobalt can precipitate out of solution in culture media, especially as pH levels shift, rendering it unavailable to the explants. To overcome this, cobalt is often supplied in a chelated form, with C₁₀H₁₄CoN₂Na₂O₈, or Cobalt(II) ethylenediaminetetraacetic acid disodium salt (Co-EDTA), being an effective option. The EDTA molecule encages the cobalt ion, maintaining its solubility and ensuring sustained bioavailability for uptake by the plant cells.[6][7] This guide provides a comprehensive overview of the scientific basis and practical protocols for utilizing Co-EDTA as a micronutrient supplement in plant tissue culture research.

Part 1: Application Notes & Scientific Principles

Mechanism of Action and Biochemical Significance

The influence of cobalt on plant physiology is multifaceted, stemming from its role as a cofactor in various enzymatic systems.

  • Vitamin B12 (Cobalamin) Synthesis: Cobalt is the central metal ion in the corrin ring of cobalamin.[2] While higher plants themselves may not have an absolute requirement for vitamin B12, it is essential for symbiotic nitrogen-fixing bacteria like Rhizobium.[2][8] In tissue culture, particularly in co-cultures or for leguminous species, ensuring cobalt availability can be crucial for cellular health and nitrogen metabolism.[5][7]

  • Enzyme Activation: Cobalt can act as a cofactor for several enzymes, participating in a range of metabolic activities that contribute to overall plant vigor.[3][8]

  • Ethylene Biosynthesis Regulation: Cobalt ions are known inhibitors of ethylene biosynthesis.[5][9] Ethylene, a gaseous plant hormone, can have inhibitory effects on morphogenesis in some species in vitro. By potentially suppressing ethylene production, cobalt can promote organized development, such as shoot elongation and bud formation, and retard senescence.[3][5]

  • Stress Tolerance: Some studies suggest that cobalt may enhance plant tolerance to environmental stressors, although the precise mechanisms are still under investigation.[3][8]

The Advantage of Chelation: Why Use Co-EDTA?

In liquid or semi-solid culture media, maintaining the solubility of micronutrient metal ions is a significant challenge. The pH of plant culture media, typically set between 5.6 and 5.8, can fluctuate during autoclaving or due to nutrient uptake by the plant tissue. These shifts can cause metal ions like iron, zinc, and cobalt to precipitate as insoluble hydroxides or phosphates.

A chelating agent like EDTA forms a stable, water-soluble complex with the cobalt ion.[6] This process sequesters the Co²⁺ ion, preventing it from reacting with other components in the medium and precipitating.[10][11] This ensures that cobalt remains in the solution and is readily available for absorption by the plant tissue throughout the culture period, leading to more reliable and reproducible experimental outcomes.

Dose-Dependent Effects: A Double-Edged Sword

The concentration of cobalt in the culture medium is a critical factor that dictates its effect on plant tissue.

  • Beneficial Range: At low concentrations, cobalt generally promotes growth. Studies have shown that supplementing media with optimal levels of cobalt can significantly enhance shoot number, shoot length, and overall biomass.[12][13] For example, in Erythrina variegata, a low concentration of 50 µM cobalt augmented morphogenic potential, whereas higher concentrations were detrimental.[13]

  • Toxicity Range: At higher concentrations, cobalt becomes toxic, disrupting numerous metabolic processes.[2][14] Symptoms of cobalt toxicity in vitro include:

    • Chlorosis and Necrosis: High levels of cobalt often induce iron deficiency, leading to yellowing (chlorosis) and death (necrosis) of tissues.[15][16][17]

    • Growth Inhibition: Excess cobalt can stunt growth, reduce fresh and dry weight, and inhibit root formation.[5][12] Studies on Aloe vera callus showed that while 0.5 mg/L Co promoted growth, concentrations of 2.0 mg/L led to a decrease.[12]

    • Oxidative Stress: Cobalt toxicity is associated with the overproduction of reactive oxygen species (ROS), which can damage cellular components like membranes and DNA.[18]

Therefore, optimizing the Co-EDTA concentration is an essential prerequisite for its successful application and is highly species-dependent.

Part 2: Experimental Protocols

Protocol 1: Preparation of a 100X Co-EDTA Stock Solution

A concentrated stock solution simplifies the process of media preparation and minimizes weighing errors for this low-quantity component.

Materials:

  • Cobalt(II) EDTA Disodium Salt (C₁₀H₁₄CoN₂Na₂O₈, FW: 407.15 g/mol , varies slightly by hydration)

  • Reagent-grade (Type I) distilled water

  • 50 mL or 100 mL volumetric flask

  • Magnetic stirrer and stir bar

  • Sterile filter unit (0.22 µm)

  • Sterile storage bottle

Procedure:

  • Calculate Required Mass: The standard Murashige and Skoog (MS) medium uses Cobalt Chloride (CoCl₂·6H₂O) at 0.025 mg/L.[19] This is equivalent to approximately 0.1 µM. We will prepare a 100X stock solution based on this molar concentration.

    • Final concentration (1X) = 0.1 µM = 0.0001 mmol/L

    • Stock concentration (100X) = 10 µM = 0.01 mmol/L

    • Mass for 100 mL (0.1 L) of stock: 0.01 mmol/L * 0.1 L * 407.15 mg/mmol = 0.407 mg

    Practical Note: Weighing such a small amount accurately can be difficult. It is often more practical to prepare a larger volume or a less concentrated stock. Alternatively, for a more manageable weight:

    • Let's prepare a 100X stock based on a 1 mg/L final concentration for easier optimization experiments.

    • Stock concentration (100X) = 100 mg/L

    • Mass for 100 mL (0.1 L) of stock: 10 mg of C₁₀H₁₄CoN₂Na₂O₈.

  • Dissolution: a. Place a magnetic stir bar into the 100 mL volumetric flask. b. Add approximately 80 mL of distilled water. c. Accurately weigh 10 mg of Co-EDTA powder and carefully add it to the flask. d. Place the flask on the magnetic stirrer and stir until the powder is completely dissolved. The solution should be a clear, pink-to-violet color. e. Once dissolved, remove the stir bar and carefully add distilled water to the 100 mL graduation mark. f. Cap the flask and invert it several times to ensure thorough mixing.

  • Sterilization and Storage: a. For long-term storage and use in sterile culture, filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, clearly labeled bottle. b. Store the stock solution at 4°C. It is stable for several months.

Protocol 2: Incorporation of Co-EDTA into Murashige & Skoog (MS) Medium

This protocol describes adding the prepared stock solution to a standard basal medium.

Procedure:

  • Begin preparing 1 liter of MS medium by dissolving the macronutrients, micronutrients (excluding the standard cobalt source if any), and iron source in ~900 mL of distilled water.[20][21]

  • Add other components such as vitamins, myo-inositol, and a carbon source (e.g., 30 g of sucrose).[20]

  • Add Co-EDTA Stock: Using a sterile pipette, add the required volume of the 100X Co-EDTA stock solution.

    • To achieve a final concentration of 1 mg/L , add 10 mL of the 100 mg/L (100X) stock solution per liter of medium.

    • To achieve a final concentration of 0.1 µM , add 10 mL of the 10 µM (100X) stock solution per liter of medium.

  • Add Plant Growth Regulators (PGRs): Add the desired auxins and/or cytokinins.

  • Adjust pH and Volume: Adjust the pH of the medium to 5.7-5.8 using 0.1 N NaOH or HCl. Bring the final volume to 1 liter with distilled water.

  • Add Gelling Agent: If preparing a semi-solid medium, add the gelling agent (e.g., 8 g/L agar or 2-3 g/L gellan gum) and heat gently until it is fully dissolved.

  • Dispense and Autoclave: Dispense the medium into culture vessels and autoclave at 121°C and 15 psi for 15-20 minutes.

Workflow for Media Preparation with Co-EDTA

G cluster_prep Stock Solution Preparation (100X) cluster_media Final Medium Preparation (1 L) weigh Weigh 10 mg Co-EDTA dissolve Dissolve in 80 mL dH2O weigh->dissolve volume Make up to 100 mL dissolve->volume sterilize Filter Sterilize (0.22 µm) volume->sterilize store Store at 4°C sterilize->store macro Dissolve MS Macro & Micro salts in 900 mL dH2O additives Add Sucrose, Vitamins macro->additives add_co Add 10 mL of 100X Co-EDTA Stock additives->add_co add_pgr Add Plant Growth Regulators add_co->add_pgr ph Adjust pH to 5.8 add_pgr->ph final_vol Make up volume to 1 L ph->final_vol gel Add Gelling Agent & Heat final_vol->gel autoclave Dispense & Autoclave gel->autoclave

Caption: Workflow for preparing Co-EDTA stock and final culture medium.

Part 3: Experimental Design and Data Visualization

Protocol 3: Designing a Dose-Response Experiment to Optimize Co-EDTA Concentration

Since the optimal cobalt concentration is species-specific, an optimization experiment is crucial.

Objective: To determine the optimal concentration of Co-EDTA for a specific plant species and developmental goal (e.g., shoot proliferation).

Experimental Setup:

  • Prepare a Basal Medium: Prepare a large batch of your chosen basal medium (e.g., MS) without any cobalt source.

  • Create Treatment Groups: Aliquot the basal medium into separate flasks and supplement each with a different concentration of Co-EDTA from your stock solution. A typical range to test would be:

    • T0: 0 µM (Control - No Co-EDTA)

    • T1: 0.1 µM (Standard MS level)

    • T2: 1.0 µM

    • T3: 10 µM

    • T4: 25 µM

    • T5: 50 µM[13]

    • T6: 100 µM

  • Explant Inoculation: Use uniform explants (e.g., shoot tips or nodal segments of the same size and age) and inoculate them onto the different treatment media.

  • Replication: Use a sufficient number of replicates for each treatment group (e.g., 10-15 culture vessels per treatment, with one explant per vessel) to ensure statistical validity.

  • Incubation: Culture all explants under identical environmental conditions (light intensity, photoperiod, temperature).

  • Data Collection: After a defined culture period (e.g., 4-6 weeks), collect data on key morphological and physiological parameters.

Data to Collect:
  • Quantitative:

    • Number of new shoots per explant

    • Average shoot length (cm)

    • Fresh weight of the culture (mg)

    • Dry weight of the culture (mg)

    • Number of roots (if applicable)

  • Qualitative:

    • Observations of culture health (e.g., color, vitrification)

    • Presence of chlorosis or necrosis

    • Callus formation and morphology

Data Presentation Tables

Table 1: General Concentration Ranges of Cobalt in Plant Tissue Culture

Cobalt SourceConcentration Range (µM)Concentration Range (mg/L of Co ion)General Effect
CoCl₂·6H₂O / Co-EDTA0.1 - 1.0 µM~0.006 - 0.06 mg/LStandard/Beneficial Range in many media[10][22]
CoCl₂·6H₂O / Co-EDTA1.0 - 50 µM~0.06 - 2.95 mg/LPotentially stimulatory, species-dependent[12][13]
CoCl₂·6H₂O / Co-EDTA> 50 - 100 µM> 2.95 - 5.9 mg/LOften inhibitory or toxic[12][13]

Table 2: Example Layout for a Co-EDTA Dose-Response Experiment

Treatment IDCo-EDTA Conc. (µM)No. of ReplicatesParameters to Measure
T00 (Control)15Shoot No., Shoot Length, Fresh Wt., Dry Wt., Health Score
T10.115Shoot No., Shoot Length, Fresh Wt., Dry Wt., Health Score
T21.015Shoot No., Shoot Length, Fresh Wt., Dry Wt., Health Score
T31015Shoot No., Shoot Length, Fresh Wt., Dry Wt., Health Score
T42515Shoot No., Shoot Length, Fresh Wt., Dry Wt., Health Score
T55015Shoot No., Shoot Length, Fresh Wt., Dry Wt., Health Score
T610015Shoot No., Shoot Length, Fresh Wt., Dry Wt., Health Score
Experimental Design Visualization

G cluster_treatments Treatment Groups start Prepare Basal Medium (Co-free) T0 T0: 0 µM T1 T1: 0.1 µM T2 T2: 1.0 µM T3 T3: 10 µM T4 T4: 25 µM T5 T5: 50 µM T6 T6: 100 µM inoculate Inoculate with Uniform Explants (n=15 per treatment) T0->inoculate T1->inoculate T2->inoculate T3->inoculate T4->inoculate T5->inoculate T6->inoculate incubate Incubate Under Uniform Conditions (4-6 weeks) inoculate->incubate collect Collect Morphological and Physiological Data incubate->collect analyze Statistical Analysis (ANOVA) & Determine Optimum Concentration collect->analyze

Caption: Experimental design for optimizing Co-EDTA concentration.

References

  • Al-Obaidi, H. K. M. (2020). In Vitro Technique for Heavy Metal, Cobalt Tolerance in Aloe Vera Callus. Indian Journal of Forensic Medicine & Toxicology, 14(2), 1277-1283. [Link]

  • PhytoTechnology Laboratories. (n.d.). Tissue Culture Media-Composition. Retrieved from [Link]

  • OMEX Canada. (2023, November 27). Cobalt's Role In Plant Growth And Development. Retrieved from [Link]

  • Rout, G. R., & Sahoo, S. (2020). Role of Cobalt in Plant Growth and Tolerance Against Different Environmental Stress. In Plant-Metal Interactions (pp. 305-326). Springer, Cham.
  • Ahemad, M., & Akeel, A. (2021). Role of Cobalt in Plants: Its Stress and Alleviation. In Heavy Metal Toxicity in Plants (pp. 1-20). ResearchGate. [Link]

  • Bonnart, R., Chen, K., & Volk, G. M. (n.d.). Plant Tissue Culture Media Preparation. Colorado State University Publishing. Retrieved from [Link]

  • Hu, Y., et al. (2021). Cobalt: An Essential Micronutrient for Plant Growth? Frontiers in Plant Science, 12, 768523. [Link]

  • Rout, G. R., & Das, P. (2009). A Review on Importance of Cobalt in Crop Growth and Production. International Journal of Current Microbiology and Applied Sciences, 3(4), 1-10.
  • Central Potato Research Institute. (n.d.). Annexure-III Preparation Of Plant Tissue Culture Stock Solutions And Media. Retrieved from [Link]

  • Javed, S. B., & Anis, M. (2015). Cobalt induced augmentation of in vitro morphogenic potential in Erythrina variegata L.: a multipurpose tree legume. Plant Cell, Tissue and Organ Culture, 120(2), 539-551. [Link]

  • Sharma, P., & Sharma, S. (2020). Composition and Preparation of Plant Tissue Culture Medium. Gavin Publishers. [Link]

  • Patel, H. D., et al. (2017). Identification of Suitable Cobalt Application Method and Optimum Level for Enhancing of Chickpea Yield. ARCC Journals, 38(4), 2350-2354.
  • Anjum, N. A., et al. (2023). Cobalt Induced Toxicity and Tolerance in Plants: Insights from Omics Approaches. In Plant Omics and Crop Breeding for Biotic and Abiotic Stress Tolerance (pp. 1-20).
  • Sunaratiya, A., Sanskriti, & Bera, A. (2022). Cobalt: The Essential Nutrient for Plant Growth? AgriCos e-Newsletter, 3(4), 102. [Link]

  • Hu, Y., et al. (2021). Cobalt: An Essential Micronutrient for Plant Growth? [ResearchGate publication]. Retrieved from [Link]

  • Nicholas, D. J. D., & Thomas, W. D. E. (1954). Relative Toxicity of Manganese and Cobalt to the Tomato Plant. Annals of Botany, 18(1), 67-77. [Link]

  • PhytoTechnology Laboratories. (2017). E410 - EDTA, Disodium Salt Dihydrate Product Information Sheet. Retrieved from [Link]

  • Hu, Y., et al. (2021). Cobalt: An Essential Micronutrient for Plant Growth? PubMed. Retrieved from [Link]

  • Rehman, Z. U., et al. (2023).
  • Moxba Innovations Crop Nutrition. (n.d.). Cobalt EDTA. Retrieved from [Link]

  • Prażak, R. (2015). INFLUENCE OF COBALT CONCENTRATION ON THE GROWTH AND DEVELOPMENT OF Dendrobium kingianum BIDWILL ORCHID IN AN IN VITRO CULTURE. Journal of Elementology, 20(3).
  • Singh, S. K., & Kumar, S. (2024). Optimization of Low-Cost Media for Plant Tissue Culture. Meddocs Publishers.
  • Sharebiology. (2019, August 28). Preparation of EDTA solution. Retrieved from [Link]

  • Tan, B. C., & Chin, C. F. (2016). A Simple and Easy Method for Preparing Solid and Liquid Media for Plant Culture. BIO-PROTOCOL, 6(1).
  • HiMedia. (n.d.). Plant Tissue Culture. Retrieved from [Link]

  • Pěnčík, A., et al. (2024). Plant Growth Regulation in Cell and Tissue Culture In Vitro. International Journal of Molecular Sciences, 25(2), 1234.
  • Seger, J. (2025, July 29). A Guide to Plant Growth: A Deep Dive into Tissue Culture Media. Kisaco Research.

Sources

Application Notes and Protocols for Cobalt Disodium EDTA in Hydroponic Nutrient Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Cobalt in Plant Nutrition

Cobalt (Co) is a beneficial micronutrient for some plants, playing a critical role in specific metabolic processes. While not universally classified as an essential element for all higher plants, its importance is most pronounced in leguminous species due to its integral role in nitrogen fixation by symbiotic bacteria.[1][2] Cobalt is a core component of cobalamin (Vitamin B12), a coenzyme essential for the nitrogenase enzyme complex in nitrogen-fixing microorganisms like Rhizobium.[1][2][3] This process is fundamental for converting atmospheric nitrogen into a plant-available form, thereby supporting robust growth and potentially reducing the need for nitrogen-based fertilizers.[1]

Beyond its involvement in nitrogen fixation, cobalt has been associated with the synthesis of auxins, which are hormones that regulate plant growth and development, including root and shoot elongation.[3] It may also enhance stress tolerance in plants, helping them to withstand adverse environmental conditions.[1] However, the concentration of cobalt in nutrient solutions is critical, as elevated levels can lead to toxicity, manifesting as chlorosis, stunted growth, and interference with the uptake of other essential nutrients like iron.[2][4]

Cobalt Disodium EDTA: A Chelated Solution for Hydroponics

To ensure a stable and readily available supply of cobalt to plants in a hydroponic system, it is often provided in a chelated form. Cobalt Disodium EDTA (Co-EDTA) is a highly stable, water-soluble metal chelate that protects the cobalt ion from precipitating out of the solution and enhances its bioavailability to plant roots.[5] The EDTA (ethylenediaminetetraacetic acid) molecule encapsulates the cobalt ion, preventing it from forming insoluble compounds with other components in the nutrient solution, particularly at varying pH levels.[5]

Chemical and Physical Properties of Cobalt Disodium EDTA
PropertyValue
Chemical Name Cobalt Disodium Ethylenediaminetetraacetate
CAS Number 15137-09-4[6]
Molecular Formula C₁₀H₁₂CoN₂Na₂O₈[6]
Molecular Weight 393.12 g/mol [6]
Appearance Purple to dark red crystalline powder
Solubility in Water Soluble[5][7]
Cobalt (Co) Content Approximately 13.0% (can vary slightly by manufacturer)[5]

Application Guidelines and Recommended Concentrations

The optimal concentration of cobalt in a hydroponic nutrient solution is species-dependent and is significantly lower for non-leguminous plants compared to legumes. It is crucial to maintain cobalt concentrations within a narrow beneficial range to avoid toxicity.

  • For Non-Leguminous Plants (e.g., Lettuce, Tomato, Cucumber): The available research suggests maintaining cobalt concentrations at sub-parts-per-million (ppm) levels . Studies on tomato have shown cobalt uptake at concentrations of 0.30 to 1.18 ppm without reported growth benefits.[6] Toxicity has been observed in lettuce at 11.79 ppm and in tomato at 23.57 ppm, leading to reduced biomass and signs of stress.[6] Therefore, for general enhancement of non-leguminous crops, a cautious approach with very low cobalt concentrations is advised. It is also important to note that many fertilizer salts contain cobalt as an impurity, which may provide sufficient levels for non-leguminous plants without direct supplementation.[8]

  • For Leguminous Plants (e.g., Beans, Peas in hydroponic systems): Due to the requirement of cobalt for nitrogen fixation, higher concentrations may be beneficial. Some studies have used concentrations around 8 to 12 ppm of cobalt .[9]

It is highly recommended for researchers to conduct a dose-response experiment to determine the optimal cobalt concentration for their specific plant species and growing conditions.

Protocols for Preparation of Cobalt Disodium EDTA Solutions

Safety Precautions

Before handling Cobalt Disodium EDTA, it is essential to review the Safety Data Sheet (SDS). Key safety precautions include:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[7]

  • Handling: Avoid breathing dust. Handle in a well-ventilated area.[7] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dark, and dry place in a tightly sealed container.[7]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[7]

Protocol 1: Preparation of a 1000 ppm Cobalt (Co) Stock Solution

This protocol outlines the preparation of a concentrated stock solution that can be diluted to achieve the desired final concentration in the hydroponic nutrient solution.

Materials:

  • Cobalt Disodium EDTA (with a known cobalt percentage, e.g., 13% Co)

  • High-purity distilled or deionized water

  • Calibrated analytical balance

  • 1-liter volumetric flask

  • Magnetic stirrer and stir bar

  • Appropriate PPE

Procedure:

  • Calculate the required mass of Co-EDTA: To prepare a 1000 ppm (mg/L) cobalt stock solution, you need 1000 mg of elemental cobalt per liter. Use the following formula to calculate the mass of Co-EDTA powder needed:

    Mass of Co-EDTA (g) = (Desired Co concentration in mg/L) / (Percentage of Co in Co-EDTA / 100) / 1000

    For a 13% Co content: Mass of Co-EDTA (g) = (1000 mg/L) / (0.13) / 1000 = 7.69 g

  • Dissolving the Co-EDTA: a. Add approximately 800 mL of distilled or deionized water to the 1-liter volumetric flask. b. Place the stir bar in the flask and put it on the magnetic stirrer. c. Carefully weigh out 7.69 g of Cobalt Disodium EDTA powder and add it to the water in the volumetric flask. d. Stir the solution until the powder is completely dissolved. The solution will have a distinct purple to dark red color.

  • Final Volume Adjustment: a. Once the Co-EDTA is fully dissolved, remove the flask from the stirrer. b. Carefully add distilled or deionized water to bring the total volume up to the 1-liter mark on the volumetric flask. c. Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Storage: a. Transfer the stock solution to a clearly labeled, opaque, and tightly sealed storage bottle. b. Store in a cool, dark place.

Protocol 2: Dosing the Final Hydroponic Nutrient Solution

This protocol describes how to use the 1000 ppm Co stock solution to achieve a desired final concentration in your hydroponic reservoir.

Calculation:

Use the following formula to determine the volume of stock solution needed:

Volume of Stock Solution (mL) = (Desired final Co concentration in ppm) x (Total volume of nutrient solution in L)

Example: To achieve a final concentration of 0.5 ppm Co in a 100-liter hydroponic reservoir:

Volume of Stock Solution (mL) = (0.5 ppm) x (100 L) = 50 mL

Procedure:

  • Prepare your base hydroponic nutrient solution (macronutrients and other micronutrients) in the reservoir.

  • Measure out the calculated volume of the 1000 ppm Co stock solution (50 mL in the example above).

  • Add the Co stock solution to the reservoir while the nutrient solution is being agitated or circulated to ensure even distribution.

  • Check and adjust the pH of the final nutrient solution to the optimal range for your crop (typically between 5.5 and 6.5).

Experimental Design: Cobalt Dose-Response Study

To determine the optimal cobalt concentration for a specific plant species, a dose-response experiment is recommended.

Workflow for a Cobalt Dose-Response Experiment

DoseResponseWorkflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase germination Seed Germination & Seedling Establishment acclimation Acclimation in Full Nutrient Solution (Co-free) germination->acclimation treatments Transfer to Treatment Solutions (Varying Co-EDTA Concentrations) acclimation->treatments monitoring Monitor Plant Growth & Health (e.g., height, leaf area, visual symptoms) treatments->monitoring harvest Harvest Plants (Shoots & Roots Separately) monitoring->harvest biomass Measure Fresh & Dry Biomass harvest->biomass tissue_analysis Analyze Tissue for Cobalt & Other Nutrients harvest->tissue_analysis data_analysis Statistical Analysis & Determination of Optimal Dose biomass->data_analysis tissue_analysis->data_analysis

Workflow for a cobalt dose-response experiment.
Protocol 3: Hydroponic Dose-Response Experiment

Objective: To determine the effect of different concentrations of Cobalt Disodium EDTA on the growth, nutrient uptake, and potential toxicity in a specific plant species.

Experimental Treatments:

A minimum of five cobalt concentrations plus a control are recommended. For a non-leguminous plant like lettuce, the following concentrations could be tested:

  • Control: 0 ppm Co

  • Treatment 1: 0.05 ppm Co

  • Treatment 2: 0.1 ppm Co

  • Treatment 3: 0.5 ppm Co

  • Treatment 4: 1.0 ppm Co

  • Treatment 5: 5.0 ppm Co

Procedure:

  • Plant Culture: Germinate seeds and grow seedlings in a standard, complete hydroponic nutrient solution without added cobalt until they have developed a healthy root system and several true leaves.

  • Treatment Application: a. Prepare separate hydroponic systems for each treatment group, with at least 3-4 replicates per treatment. b. Prepare the base nutrient solution for each system. c. Add the calculated amount of Co-EDTA stock solution to each system to achieve the desired final cobalt concentrations. d. Transfer the acclimated seedlings to the treatment solutions.

  • Monitoring and Data Collection: a. Maintain the hydroponic systems by monitoring and adjusting the pH and electrical conductivity (EC) of the nutrient solutions regularly. b. Over a period of several weeks, record growth parameters such as plant height, leaf number, and leaf area. c. Visually inspect plants for any signs of nutrient deficiency or toxicity (e.g., chlorosis, necrosis, stunted growth).

  • Harvest and Analysis: a. At the end of the experimental period, harvest the plants, separating them into roots and shoots. b. Measure the fresh weight of the roots and shoots. c. Dry the plant material in an oven at 60-70°C until a constant weight is achieved to determine the dry weight. d. A subsample of the dried plant tissue can be sent for elemental analysis to determine the concentration of cobalt and other nutrients.

Analytical Methods for Cobalt Determination

Accurate monitoring of cobalt concentrations in nutrient solutions and plant tissues is crucial for research and maintaining optimal growing conditions.

Analysis of Nutrient Solutions:
  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive method for determining the concentration of cobalt in aqueous solutions.[10] Samples of the hydroponic nutrient solution can be collected and diluted with 2% nitric acid before analysis.[11]

  • Atomic Absorption Spectrometry (AAS): AAS is another common technique for quantifying cobalt concentrations in liquid samples.[12]

Analysis of Plant Tissues:
  • Sample Preparation: The dried plant tissue is ground into a fine powder.

  • Digestion: A strong acid digestion, often using nitric acid and perchloric acid with microwave assistance, is required to break down the organic matter and bring the cobalt into solution.

  • Analysis: The resulting solution is then analyzed for cobalt concentration using ICP-MS or AAS.

Chelate Stability and Solution Management

The stability of the Co-EDTA complex is influenced by the pH of the hydroponic solution. EDTA chelates are generally more stable in neutral to mildly acidic conditions.[4] In highly acidic conditions (pH < 4), protonation of the EDTA molecule can weaken the chelate bond. In highly alkaline conditions (pH > 8), metal ions can precipitate as hydroxides, also disrupting the chelate.

Recommendation: Maintain the pH of the hydroponic nutrient solution within the optimal range of 5.5 to 6.5 to ensure the stability of the Co-EDTA complex and the availability of cobalt and other nutrients to the plants.

Mechanism of Cobalt Uptake from Co-EDTA

The mechanism of cobalt uptake by plants from a chelated source is complex. It is believed that plants can absorb the intact metal-chelate complex or that the metal ion can be released from the chelate at the root surface before being taken up by transporters, such as those for iron (e.g., IRT1).[5] The presence of EDTA has been shown to increase the translocation of cobalt from the roots to the shoots.

CobaltUptake cluster_solution Nutrient Solution cluster_root Plant Root CoEDTA Co²⁺ EDTA Co-EDTA Chelate root_surface Root Surface CoEDTA->root_surface Diffusion transporter Iron Transporter (e.g., IRT1) root_surface->transporter Dissociation & Uptake of Co²⁺ xylem Xylem transporter->xylem Translocation to Shoots

Sources

synthesis procedure for C10H14CoN2Na2O8 from cobalt carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Yield Synthesis of Disodium Cobalt(II) Ethylenediaminetetraacetate (C₁₀H₁₄CoN₂Na₂O₈) from Cobalt(II) Carbonate

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide for the synthesis of Disodium Cobalt(II) Ethylenediaminetetraacetate, Na₂[Co(EDTA)], a versatile coordination compound with applications in analytical chemistry, biomedical research, and as a metal ion scavenger. The protocol details a robust and efficient method starting from the readily available and insoluble precursor, cobalt(II) carbonate. The narrative emphasizes the chemical principles governing the reaction, detailed safety protocols based on current EHS standards, a step-by-step experimental procedure, and methods for product characterization. This guide is designed to provide both the practical steps for synthesis and the theoretical understanding necessary for procedural modifications and troubleshooting.

Scientific Principles and Rationale

The synthesis of Na₂[Co(EDTA)] from cobalt(II) carbonate (CoCO₃) is fundamentally a chelation reaction driven by the principles of acid-base chemistry and coordination complex stability.

  • Acid-Base Reaction: Cobalt(II) carbonate is a basic salt, practically insoluble in water. The chelating agent, ethylenediaminetetraacetic acid (EDTA), is typically used in its more soluble disodium salt form (Na₂H₂EDTA·2H₂O). In solution, the H₂EDTA²⁻ anion can act as a weak acid. The reaction between the carbonate base and the acidic protons of EDTA facilitates the breakdown of the CoCO₃ lattice.

  • Chelation and Complex Stability: The driving force of the reaction is the formation of the highly stable hexadentate [Co(EDTA)]²⁻ complex. The EDTA ligand envelops the central cobalt(II) ion, coordinating through its two nitrogen atoms and four carboxylate oxygen atoms.[1] This chelate effect results in a thermodynamically very stable product.

  • Reaction Stoichiometry: The overall balanced chemical equation is: CoCO₃ (s) + Na₂H₂EDTA (aq) → Na₂[Co(EDTA)] (aq) + H₂O (l) + CO₂ (g)

The reaction proceeds with the evolution of carbon dioxide gas, which serves as a visual indicator of the reaction's progress. Applying gentle heat accelerates the decomposition of carbonic acid (formed in situ) and drives the reaction to completion by expelling the CO₂ gas.

Safety and Hazard Management

Proper safety precautions are mandatory when handling the reagents involved in this synthesis. The following protocols are based on established safety data sheets (SDS).

  • Cobalt(II) Carbonate (CoCO₃):

    • Hazards: Harmful if swallowed[2][3][4]. It is a skin and respiratory sensitizer, which may cause allergic reactions[4][5][6]. It is also suspected of causing genetic defects, may cause cancer by inhalation, and may damage fertility or the unborn child[4][6]. Cobalt carbonate is very toxic to aquatic life with long-lasting effects[4][6].

    • Handling: Always handle cobalt(II) carbonate inside a certified chemical fume hood to avoid inhalation of the fine powder[2]. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles[3][6]. Avoid creating dust[4].

  • Disodium EDTA (Na₂H₂EDTA·2H₂O):

    • Hazards: May cause eye irritation. It is generally considered to have low acute toxicity but standard laboratory precautions should be followed.

    • Handling: Wear standard PPE. Avoid dust formation during handling[7][8][9]. Ensure good ventilation[10][11].

  • Sodium Hydroxide (NaOH):

    • Hazards: Used for pH adjustment, NaOH is highly corrosive and can cause severe skin burns and eye damage.

    • Handling: Handle with extreme care, wearing chemical-resistant gloves and safety goggles.

Waste Disposal: All cobalt-containing waste must be collected in a designated hazardous waste container and disposed of according to institutional and local environmental regulations. Do not discharge into drains or the environment[4][6].

Materials and Equipment

Reagents and Chemicals
ReagentFormulaM.W. ( g/mol )Grade
Cobalt(II) CarbonateCoCO₃118.94ACS Reagent
Disodium EDTA, DihydrateC₁₀H₁₄N₂Na₂O₈·2H₂O372.24ACS Reagent
Sodium HydroxideNaOH40.00ACS Reagent
Ethanol (95%)C₂H₅OH46.07Reagent Grade
Deionized WaterH₂O18.02>18 MΩ·cm
Equipment
  • 250 mL Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser (Allihn or Graham)

  • Digital pH meter, calibrated

  • 250 mL Beakers and 100 mL graduated cylinder

  • Buchner funnel and filter flask assembly

  • Whatman No. 1 filter paper (or equivalent)

  • Spatulas and weighing paper

  • Oven or vacuum desiccator for drying

Detailed Synthesis Protocol

This protocol is designed for the synthesis of approximately 10g of the target compound.

Part 1: Preparation of the EDTA Solution
  • Place 150 mL of deionized water into a 250 mL beaker equipped with a magnetic stir bar.

  • Add 10.5 g (0.028 mol) of disodium EDTA dihydrate to the water. The EDTA will not fully dissolve at this stage.[12][13]

  • Begin stirring the suspension. Slowly add small pellets of sodium hydroxide (NaOH) to the beaker while monitoring the pH with a calibrated meter.

  • Continue adding NaOH until the EDTA completely dissolves and the pH of the solution is stable at approximately 8.0. This process requires patience as the dissolution occurs as the pH approaches this value.[12][13]

Part 2: Reaction with Cobalt Carbonate
  • Assemble the 250 mL three-neck round-bottom flask with a condenser and a magnetic stir bar. Place it on the heating mantle.

  • Transfer the prepared pH 8.0 EDTA solution into the reaction flask.

  • Begin moderate stirring. Slowly and portion-wise, add 3.0 g (0.025 mol) of cobalt(II) carbonate powder to the EDTA solution. Note: Add the powder slowly to control the rate of effervescence (CO₂ gas evolution).

  • Once all the cobalt carbonate has been added, the mixture will be a pale pink slurry.

  • Set the heating mantle to gently heat the reaction mixture to 70-80°C. Maintain this temperature for approximately 2 hours.

  • Monitor the reaction. The reaction is complete when all the pink solid has dissolved, the effervescence has ceased, and the solution turns into a clear, deep violet or purple color.[14]

Part 3: Isolation and Purification of Na₂[Co(EDTA)]
  • Turn off the heat and allow the reaction mixture to cool to room temperature.

  • Perform a gravity filtration using Whatman No. 1 filter paper to remove any unreacted starting material or insoluble impurities. Collect the clear violet filtrate.

  • Transfer the filtrate to a clean beaker and reduce its volume to approximately 50 mL by gentle heating on a hotplate in the fume hood. Avoid boiling to dryness.

  • Allow the concentrated solution to cool.

  • Slowly add 100 mL of 95% ethanol to the concentrated solution while stirring. The product, being less soluble in ethanol, will precipitate out as a crystalline solid.

  • Allow the mixture to stand for 30 minutes in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid twice with 20 mL portions of 95% ethanol to remove any residual water-soluble impurities.

  • Dry the final product in an oven at 60°C for 4-6 hours or in a vacuum desiccator overnight. The final product should be a fine, purple crystalline powder.

  • Weigh the dried product and calculate the percentage yield.

Characterization and Validation

To ensure the identity and purity of the synthesized C₁₀H₁₄CoN₂Na₂O₈, the following characterization methods are recommended:

  • Appearance: The final product should be a purple to dark red crystalline powder.[14]

  • Solubility: The compound should be soluble in water and largely insoluble in ethanol.

  • UV-Visible Spectroscopy: Prepare a dilute aqueous solution of the product. The [Co(EDTA)]²⁻ complex exhibits a characteristic absorption spectrum in the visible range which can be compared against literature values or a commercial standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Acquire an FTIR spectrum of the solid product. Key vibrational bands to observe include the coordinated carboxylate stretches (asymmetric and symmetric), which will be shifted compared to the free EDTA ligand.

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the amount of lattice or coordinated water molecules in the final product, confirming its hydration state.[15]

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Part 1: Reagent Preparation cluster_reaction Part 2: Synthesis Reaction cluster_isolation Part 3: Isolation & Purification cluster_char Part 4: Characterization A 1. Dissolve Na₂H₂EDTA·2H₂O in Deionized Water B 2. Adjust pH to 8.0 with NaOH for full dissolution A->B C 3. Add CoCO₃ slowly to EDTA solution at RT B->C Transfer Solution D 4. Heat at 70-80°C for 2 hours C->D E 5. Reaction complete (No solid, deep violet solution) D->E F 6. Cool and Filter (Remove impurities) E->F G 7. Concentrate Filtrate (Reduce volume) F->G H 8. Precipitate with Ethanol G->H I 9. Isolate via Vacuum Filtration H->I J 10. Wash with Ethanol & Dry Product I->J K UV-Vis Spectroscopy J->K Validate L FTIR Spectroscopy J->L Validate M TGA Analysis J->M Validate

Caption: Workflow for the synthesis and validation of Na₂[Co(EDTA)].

References

  • Cobalt Carbonate Safety Data Sheet. (n.d.). Laguna Clay.
  • Cobalt(II) carbonate - SAFETY DATA SHEET. (2025, September 7). Fisher Scientific.
  • Cobalt Carbonate SDS (Safety Data Sheet). (2014, March 25). Flinn Scientific.
  • Safety Data Sheet: Cobalt(II) carbonate. (n.d.). Carl ROTH.
  • Ethylenediaminetetraacetic acid (EDTA) Safety Data Sheet. (2024, August 19). Alpha Resources.
  • SAFETY DATA SHEET Cobalt Carbonate. (n.d.). Aardvark Clay.
  • EDTA - Safety Data Sheet. (2021, March 4). Vista Apex.
  • Safety Data Sheet 10X EDTA (OSHA). (2022, December 2). Diagnostic BioSystems.
  • Safety Data Sheet: Ethylenediamine tetraacetic acid. (n.d.). Carl ROTH.
  • Safety Data Sheet: EDTA. (n.d.). Carl ROTH.
  • Eberhardt, M. K., Santos, C., & Soto, M. A. (1993). Formation of hydroxyl radicals and Co3+ in the reaction of Co(2+)-EDTA with hydrogen peroxide. Catalytic effect of Fe3+. Biochimica et Biophysica Acta (BBA) - General Subjects, 1157(1), 102–106.
  • Determination of Cobalt by Titration with EDTA. (n.d.). University of Massachusetts.
  • Experiment 8 Chelatometric Analysis of the Complex for Cobalt Using EDTA. (n.d.). University of Missouri-St. Louis.
  • Schreiber, J. Jr, & McCann, M. P. (1979). Synthesis and use of radio cobaltic EDTA as an extracellular marker in rabbit heart. Basic Research in Cardiology, 74(5), 525-531.
  • Preparation of EDTA solution. (2019, August 28). Sharebiology.
  • Ethylenediaminetetraacetic Acid Disodium Cobalt Salt. (n.d.). Tokyo Chemical Industry.
  • Helmenstine, A. M. (2020, July 6). How to Make EDTA Solution. Science Notes.
  • Supplementary Method 15 - Preparation of 0.2M EDTA pH 8.0. (n.d.). University of Exeter.
  • Kheriou, S., Kaddour, S., & Djelal, H. (2020). Functionalization and Structural Characterization of a Novel Nacrite-LiCl Nanohybrid Material. Journal of Minerals and Materials Characterization and Engineering, 8, 425-436.

Sources

C10H14CoN2Na2O8 dosage rates for microbial fermentation processes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the precision dosing and handling of Disodium Cobalt EDTA (C₁₀H₁₄CoN₂Na₂O₈) for microbial fermentation. Unlike inorganic salts (e.g., Cobalt Chloride), this chelated complex prevents metal precipitation in high-phosphate media, ensuring consistent bioavailability. This protocol is critical for processes dependent on cobalamin (Vitamin B12) synthesis, nitrile hydratase (NHase) production, and methanogenesis.

Technical Background: The Chelation Advantage

In standard fermentation media, free Cobalt ions (Co²⁺) react rapidly with phosphate anions (


) and hydroxides to form insoluble precipitates (

). This creates a "Phosphate Paradox": high-density cell cultures require high phosphate for energy (ATP), but this phosphate strips the media of essential trace metals.

Disodium Cobalt EDTA solves this by sequestering the Co²⁺ ion within a hexadentate ligand cage.

  • Stability: The complex (log K ≈ 16.[1]3) is stable enough to prevent phosphate precipitation but allows specific microbial uptake systems (e.g., ABC transporters) to access the metal when necessary.

  • Reduced Toxicity: By buffering the concentration of free Co²⁺, the chelate mitigates the heavy metal toxicity often seen with pulse-feeding inorganic salts.

Mechanism of Action Diagram

The following diagram illustrates the bioavailability pathways of Chelated vs. Inorganic Cobalt in a phosphate-rich environment.

Bioavailability cluster_media Fermentation Media (pH 7.0, High PO4) cluster_cell Microbial Cell CoCl CoCl2 (Inorganic) Phosphate Phosphate Ions (PO4 3-) CoCl->Phosphate Rapid Reaction CoEDTA C10H14CoN2Na2O8 (Chelated) CoEDTA->Phosphate No Reaction (Steric Shield) Transporter Metal Transporter (ABC/CorA) CoEDTA->Transporter Bioavailable Transport Precipitate Co3(PO4)2 (Insoluble Precipitate) Phosphate->Precipitate Precipitation Enzyme Metalloenzymes (B12 / NHase) Transporter->Enzyme Intracellular Incorporation

Figure 1: Comparative bioavailability. Inorganic cobalt is lost to precipitation, while C₁₀H₁₄CoN₂Na₂O₈ remains soluble and available for transport.

Dosage Guidelines

Dosage must be calculated based on the Molar Equivalent of Cobalt , not just the mass of the salt.

  • Molecular Weight C₁₀H₁₄CoN₂Na₂O₈: ~395.1 g/mol (Anhydrous basis).

  • Cobalt Content: ~14.9% by weight.

Target Concentrations by Application

Use the table below to select the starting concentration. Note that chelated cobalt is 100% bioavailable, so you may require less total salt than if using CoCl₂ (where ~50% might precipitate).

ApplicationTarget OrganismRole of CobaltRecommended Range (Co²⁺)C₁₀H₁₄CoN₂Na₂O₈ Dosage
Vitamin B12 Production Propionibacterium shermaniiCentral ion in Corrin ring5.0 – 20.0 mg/L33.5 – 134.0 mg/L
Nitrile Hydratase (NHase) Rhodococcus rhodochrousCatalytic center of enzyme2.5 – 10.0 mg/L16.8 – 67.0 mg/L
General Trace Element E. coli, S. cerevisiaeNon-specific cofactor0.1 – 0.5 mg/L0.67 – 3.35 mg/L
Methanogenesis Methanosarcina spp.Cofactor for methyltransferase0.5 – 2.0 mg/L3.35 – 13.4 mg/L

Critical Note: For Propionibacterium, high levels (>100 mg/L salt) can be toxic. Always initiate at the lower bound and feed-batch the remainder if needed.

Experimental Protocol: The Chelate Titration Assay

Objective: Determine the optimal C₁₀H₁₄CoN₂Na₂O₈ concentration that maximizes product yield without inhibiting growth (toxicity).

Materials
  • Stock Solution (1000x): Dissolve 3.35 g of C₁₀H₁₄CoN₂Na₂O₈ in 100 mL deionized water. (Concentration = 33.5 g/L salt ≈ 5 g/L Co²⁺). Filter sterilize (0.22 µm). Do not autoclave (heat may degrade the chelate over time).

  • Basal Media: Defined media with high phosphate (e.g., M9 salts or equivalent industrial base), lacking trace metals.

  • Inoculum: Mid-log phase culture washed 2x in saline to remove carryover metals.

Workflow Diagram

Protocol cluster_titration Titration Setup (Shake Flasks) Start Start: Stock Preparation (33.5 g/L C10H14CoN2Na2O8) Control Neg Control (0 mg/L) Start->Control Low Low Dose (15 mg/L) Start->Low Med Med Dose (35 mg/L) Start->Med High High Dose (70 mg/L) Start->High Fermentation Fermentation Run (48-96h, 30°C, 200rpm) Control->Fermentation Low->Fermentation Med->Fermentation High->Fermentation Analysis Endpoint Analysis Fermentation->Analysis Decision Select Optimal Dose (Max Yield / Max Biomass) Analysis->Decision

Figure 2: Optimization workflow for determining strain-specific dosage.

Step-by-Step Procedure
  • Media Preparation: Prepare 4 flasks with basal media.

  • Dosing: Add the 1000x Stock solution to achieve the gradients:

    • Flask A: 0 µL (Negative Control - validates Cobalt dependency).

    • Flask B: 0.5 mL/L (Low).

    • Flask C: 1.0 mL/L (Medium).

    • Flask D: 2.0 mL/L (High).

  • Inoculation: Inoculate all flasks at OD₆₀₀ = 0.1.

  • Incubation: Incubate according to strain requirements (e.g., 30°C for Rhodococcus).

  • Sampling:

    • T=0 to T=End: Measure OD₆₀₀ every 4-6 hours.

    • Endpoint: Centrifuge supernatant. Measure product titer (HPLC for B12/Amides).

  • Analysis:

    • Success Metric: Identify the flask with the highest Specific Productivity (

      
      ).
      
    • Toxicity Check: If Flask D shows lower OD₆₀₀ than Flask C, toxicity is occurring.

Troubleshooting & FAQs

Q: Can I autoclave C₁₀H₁₄CoN₂Na₂O₈ with the media?

  • A: It is chemically stable, but in the presence of reducing sugars (glucose) and high heat, Maillard reactions or chelate degradation can occur. Best Practice: Filter sterilize and add aseptically post-autoclave.

Q: My culture turned pink. Is this normal?

  • A: Yes. Cobalt complexes are naturally pink/red. A strong pink color in the supernatant indicates excess Cobalt that was not taken up by the cells. If the cell pellet is pink and the supernatant is clear, uptake efficiency is high.

Q: How do I switch from CoCl₂ to Co-EDTA?

  • A: Use a 0.6 : 1 mass ratio as a starting point. (e.g., if you used 10 mg/L CoCl₂, start with 6 mg/L Co-EDTA). Because Co-EDTA does not precipitate, you need less total mass to achieve the same dissolved ion concentration.

References

  • Kobayashi, M., & Shimizu, S. (1998). Metalloenzyme Nitrile Hydratase: Structure, Regulation, and Application to Biotechnology. Nature Biotechnology. Link

  • Martens, J. H., et al. (2002).[2] Microbial production of vitamin B12. Applied Microbiology and Biotechnology. Link

  • Satroutdinov, A. D., et al. (2000). Degradation of Metal-EDTA Complexes by Resting Cells of the Bacterial Strain DSM 9103. Environmental Science & Technology. Link

  • Tiffany, M. E., et al. (2003). Comparison of growth performance and tissue cobalt concentrations in beef cattle fed inorganic and organic cobalt sources. Journal of Animal Science. Link

  • Fermoso, F. G., et al. (2009). Cobalt and nickel requirements for methanogenic archaea in anaerobic granular sludge. Bioresource Technology. Link

Sources

Application Note: Preparation and Use of C10H14CoN2Na2O8 for Chemical Induction of Hypoxia-Mimetic States in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the proper handling and application of C10H14CoN2Na2O8, chemically identified as Ethylenediaminetetraacetic acid disodium cobalt(II) salt hydrate (Co(II)-EDTA). This compound serves as a potent and reliable chemical agent for mimicking hypoxic conditions in vitro. The central mechanism involves the cobalt(II) ion (Co²⁺), which stabilizes the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), a master transcriptional regulator of the cellular response to low oxygen.[1][2] This document details the scientific rationale for using a chelated form of cobalt, provides validated, step-by-step protocols for stock solution preparation and application in cell culture, and outlines essential quality control assays to verify the induction of a hypoxia-mimetic state and assess potential cytotoxicity.

Introduction: The Rationale for Using a Chelated Cobalt Reagent

Cellular responses to hypoxia are fundamental to various physiological and pathological processes, including angiogenesis, cancer progression, and inflammation.[3] A key event in this response is the stabilization of HIF-1α.[3] Under normoxic conditions, HIF-1α is hydroxylated by iron-dependent prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination and rapid proteasomal degradation.[4][5] In low oxygen, PHD activity is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and activate a cascade of hypoxia-responsive genes.[3][5]

Cobalt(II) ions (Co²⁺) are widely used to chemically mimic hypoxia because they can substitute for the iron(II) cofactor in the active site of PHDs, thereby inhibiting their function and stabilizing HIF-1α even under normoxic conditions.[2][4][6] While simple salts like cobalt(II) chloride (CoCl₂) are effective, the use of a chelated form such as Co(II)-EDTA offers distinct advantages:

  • Controlled Bioavailability: EDTA (Ethylenediaminetetraacetic acid) is a chelating agent that forms a stable complex with the Co²⁺ ion. This complex modulates the delivery of cobalt to the cells, potentially reducing acute, non-specific cytotoxicity associated with high concentrations of free metal ions.[1]

  • Enhanced Stability in Media: Cell culture media are complex solutions containing components like phosphates and carbonates that can precipitate free divalent cations. The Co(II)-EDTA complex is highly water-soluble and stable, preventing precipitation and ensuring a consistent, bioavailable concentration of the active agent in the culture medium.[7]

  • Mitigation of Cation Scavenging: Free EDTA can chelate essential divalent cations like Ca²⁺ and Mg²⁺ from the media, disrupting cell adhesion and signaling.[8][9][10] Using the pre-formed Co(II)-EDTA complex ensures the chelator is already occupied, minimizing its impact on other essential media components.

Physicochemical Properties and Handling

Proper identification and handling of the reagent are critical for experimental reproducibility.

PropertyValueSource
Chemical Name Ethylenediaminetetraacetic acid disodium cobalt(II) salt hydrate[11][12]
Synonyms Cobalt(II) EDTA, Disodium; Cobalt Disodium EDTA[11]
CAS Number 15137-09-4 (Anhydrous)[11]
Molecular Formula C₁₀H₁₂CoN₂Na₂O₈ (Anhydrous)[11]
Molecular Weight 393.12 g/mol (Anhydrous)[11]
Appearance Pink to reddish-purple crystalline powder-
Solubility Soluble in water[7]

Safety Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct skin contact. Consult the Safety Data Sheet (SDS) for detailed hazard information.[13]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Concentrated Stock Solution

This protocol details the preparation of a sterile, highly concentrated stock solution that can be stored and diluted for various experiments.

Materials:

  • C10H14CoN2Na2O8 powder (e.g., CAS 15137-09-4)

  • Cell culture-grade water (e.g., WFI, Milli-Q)

  • Sterile 50 mL conical tube

  • 0.22 µm sterile syringe filter (PVDF or PES membrane recommended)

  • Sterile syringe (10-20 mL)

  • Sterile, light-protected storage tubes (e.g., amber cryovials)

Methodology:

  • Calculation: To prepare 10 mL of a 100 mM stock solution, weigh out 39.31 mg of anhydrous C10H14CoN2Na2O8. (Note: Adjust weight based on the hydration state specified by the manufacturer on the certificate of analysis).

  • Dissolution: Aseptically transfer the weighed powder into the 50 mL conical tube. Add approximately 9 mL of cell culture-grade water. Vortex vigorously until the powder is completely dissolved, resulting in a clear, pink/purple solution.

  • Volume Adjustment: Adjust the final volume to exactly 10 mL with cell culture-grade water.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and carefully filter the solution into a new sterile conical tube.

    • Causality Note: Sterile filtration is the mandatory method for sterilization. Autoclaving is not recommended as high temperatures can cause degradation of the metal-chelate complex, altering its chemical properties and biological activity.[14][15] Filtration removes potential microbial contaminants without compromising the reagent's integrity.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in light-protected tubes. Store at -20°C for long-term stability (up to 12 months). Avoid repeated freeze-thaw cycles.

Protocol 2: Induction of Hypoxia-Mimetic State in Cell Culture

This protocol describes the application of the Co(II)-EDTA stock solution to cultured cells.

Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_exp Cell Culture Application cluster_val Validation weigh Weigh Powder dissolve Dissolve in Water weigh->dissolve filter 0.22 µm Sterile Filter dissolve->filter store Aliquot & Store at -20°C filter->store prepare_media Prepare Treatment Media store->prepare_media Dilute Stock seed Seed Cells & Allow Attachment seed->prepare_media treat Treat Cells prepare_media->treat incubate Incubate (4-24h) treat->incubate harvest Harvest Cells/Lysates incubate->harvest wb Western Blot (HIF-1α) harvest->wb qpcr qRT-PCR (VEGF, GLUT1) harvest->qpcr via Viability Assay (MTT/CCK-8) harvest->via

Caption: Experimental workflow from reagent preparation to cellular validation.

Methodology:

  • Cell Seeding: Plate cells at a density that will ensure they are in a sub-confluent (70-80%) logarithmic growth phase at the time of treatment. Allow cells to adhere and recover for 18-24 hours.

  • Determine Optimal Concentration: The ideal working concentration of Co(II)-EDTA is cell-type dependent. A dose-response experiment is critical.

    • Prepare a series of dilutions from your 100 mM stock solution in complete culture medium to achieve final concentrations typically ranging from 50 µM to 400 µM. Common starting points are 100 µM or 150 µM.[3][16][17][18]

    • Include a vehicle-only control (medium with an equivalent volume of water).

  • Treatment: Remove the old medium from the cells and replace it with the freshly prepared treatment medium.

  • Incubation: Incubate the cells under standard conditions (37°C, 5% CO₂) for a desired period. HIF-1α protein levels typically peak between 4 and 8 hours post-treatment, while downstream gene expression changes are often measured after 16-24 hours.[3][19]

Validation and Quality Control: A Self-Validating System

Confirming the biological effect of Co(II)-EDTA is essential for data integrity. The following protocols serve as a self-validating system to ensure the reagent is performing as expected.

Protocol 3: Western Blot for HIF-1α Stabilization

This is the most direct method to confirm the mechanism of action.

Methodology:

  • Cell Lysis: After incubation, work quickly to prevent HIF-1α degradation. Wash cells once with ice-cold PBS. Lyse cells directly on the plate with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Some protocols recommend adding CoCl₂ (1 mM) to the lysis buffer to further inhibit PHD activity post-lysis.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane, run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[3]

    • Incubate with a primary antibody against HIF-1α overnight at 4°C.[3]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

    • Detect using an enhanced chemiluminescence (ECL) substrate.

  • Expected Result: A dose-dependent increase in the band corresponding to HIF-1α (~120 kDa) should be observed in Co(II)-EDTA treated samples compared to the vehicle control, where the band may be faint or undetectable.[3][20]

Protocol 4: qRT-PCR for Downstream Target Gene Expression

Validating the transcriptional activity of stabilized HIF-1α confirms a functional pathway response.

Methodology:

  • RNA Extraction: Following treatment (typically 16-24 hours), harvest cells and extract total RNA using a column-based kit or Trizol-based method.

  • cDNA Synthesis: Synthesize cDNA from 1-2 µg of RNA using a reverse transcription kit.

  • Quantitative PCR: Perform qPCR using SYBR Green or TaqMan probes for HIF-1α target genes (e.g., VEGFA, SLC2A1 (GLUT1), LDHA) and a housekeeping gene (e.g., ACTB, GAPDH).

  • Expected Result: A significant, dose-dependent upregulation of target gene mRNA levels in treated samples relative to the control.

Protocol 5: Cell Viability Assay

It is crucial to distinguish the hypoxia-mimetic effect from general cytotoxicity.

Methodology:

  • Treatment: Seed cells in a 96-well plate and treat with the same concentration range of Co(II)-EDTA used for the primary experiment.

  • Assay: After the desired incubation period (e.g., 24-48 hours), perform a standard viability assay such as MTT, CCK-8, or a neutral red uptake assay according to the manufacturer's instructions.

  • Expected Result: Determine the concentration at which viability drops significantly. The optimal working concentration for mimicking hypoxia should induce a robust HIF-1α response with minimal impact on cell viability (<10-20% reduction). Cobalt compounds can be cytotoxic at higher concentrations.[1][2]

Mechanistic Pathway & Troubleshooting

HIF-1α Stabilization Pathway

G cluster_normoxia Normoxia (O₂ Present) cluster_hypoxia Chemical Hypoxia (Co²⁺) PHD PHD Enzymes Fe²⁺ Dependent HIF_norm HIF-1α PHD->HIF_norm Hydroxylates (OH) pVHL pVHL HIF_norm->pVHL Binds Proteasome Proteasome pVHL->Proteasome Ubiquitination Proteasome->HIF_norm Degradation CoEDTA {Co(II)-EDTA | C₁₀H₁₄CoN₂Na₂O₈} Co_ion Co²⁺ CoEDTA->Co_ion Releases PHD_inhib PHD Enzymes Fe²⁺ Displaced Co_ion->PHD_inhib Inhibits HIF_stab HIF-1α (Stabilized) Nucleus Nucleus HIF_stab->Nucleus Translocates HRE HRE Genes (e.g., VEGF) Nucleus->HRE Activates Transcription

Sources

Troubleshooting & Optimization

optimizing storage conditions for hygroscopic C10H14CoN2Na2O8 powder

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cobalt Disodium EDTA Storage & Handling Subject: Optimization of Storage Conditions for Hygroscopic


 (Cobalt Disodium EDTA)
Ticket ID:  CHEM-SUP-8821
Responder:  Senior Application Scientist, Chemical Stability Unit

Executive Summary & Compound Identification

Compound: Cobalt Disodium EDTA (Ethylenediaminetetraacetic acid cobalt(II) disodium salt). Formula Analysis: The formula provided (


) corresponds to the monohydrate  form of the complex (

). Key Challenge: This material is hygroscopic . It readily absorbs atmospheric moisture, leading to hydrolysis, stoichiometry errors during weighing, and "caking" (physical hardening).

This guide replaces standard generic advice with a rigorous, field-proven protocol for maintaining the integrity of this specific chelate.

Critical Storage Protocols (The "How-To")

Do not rely on the manufacturer's original packaging once the seal is broken. The primary failure mode for this compound is moisture ingress leading to clumping and eventual oxidative degradation.

The Double-Containment System

We recommend a "Russian Doll" containment strategy to extend shelf life from months to years.

ParameterStandard Practice (Risky)Optimized Protocol (Required)
Primary Container Original plastic bottleAmber Glass or HDPE with a Teflon-lined screw cap. Tape seal with Parafilm M®.
Secondary Environment Lab shelfVacuum Desiccator containing active silica gel or

(Drierite).
Temperature Room Temp (

)
Controlled Cool (

)
. Cold storage slows oxidative kinetics but increases condensation risk if opened cold.
Headspace Gas AirArgon or Nitrogen Flush (Recommended for long-term archiving).
Why this works (The Science):

Cobalt(II) complexes are generally stable, but in the presence of moisture and oxygen, there is a thermodynamic drive toward Cobalt(III) or ligand degradation. By minimizing the water activity (


)  around the powder, you prevent the microscopic dissolution of crystal surfaces that causes particles to fuse (caking).

Troubleshooting & FAQs

Q1: The powder has turned into a solid "brick." Is it degraded?

Short Answer: Not necessarily, but it requires validation. Detailed Analysis: "Caking" is a physical phenomenon caused by moisture absorption creating liquid bridges between particles, which then recrystallize.[1]

  • If the color is unchanged (Deep Pink/Red/Purple): The chemical identity is likely intact.

  • If the color has darkened (Brown/Black): Oxidation to Co(III) oxides or ligand breakdown has occurred. Discard.

Recovery Protocol:

  • Do not chisel the bottle (risk of glass shards).

  • Place the open container in a vacuum desiccator over

    
     or fresh silica for 48 hours.
    
  • Once dried, gently break apart with a glass rod.

  • Mandatory QC: Perform a solubility test. If it leaves a residue or turbidity in distilled water (

    
    ), the complex has dissociated.
    
Q2: How do I weigh it accurately if it absorbs water instantly?

The Issue: You place the powder on the balance, and the weight readout ticks upward every second. The Fix: Use the "Weighing by Difference" technique.

  • Dry a weighing boat/vial in an oven; tare it.

  • Add approximate amount of Cobalt EDTA.

  • Close the vial immediately.

  • Record exact weight (

    
    ).
    
  • Dump contents into your reaction vessel.

  • Weigh the "empty" vial again (

    
    ).
    
  • 
    .
    This eliminates the error from moisture adsorbing to the powder while you wait for the balance to stabilize.
    
Q3: What is the pH stability range?

Insight: While EDTA is a strong chelator (


 for Co(II)), it is pH-dependent.[2]
  • pH < 3: Protons compete with Co for the EDTA ligand. The complex dissociates, releasing free

    
     (toxic, reactive).
    
  • pH > 11: Hydroxide ions compete with EDTA, potentially forming Cobalt Hydroxides (precipitates).

  • Optimal Range: Maintain solutions between pH 4.0 and 9.0 for maximum stability.

Visual Workflows

Workflow 1: Handling Hygroscopic Material

This logic flow ensures you do not introduce moisture during the critical dispensing phase.

StorageProtocol Start Start: Receive Compound Inspect Visual Inspection (Color/Flow) Start->Inspect Desiccate Store in Desiccator (<20% RH) Inspect->Desiccate Pass Equilibrate Equilibrate to Room Temp (Prevent Condensation) Desiccate->Equilibrate Before Opening Dispense Dispense Step Weigh Weigh by Difference (Minimize Air Exposure) Dispense->Weigh Equilibrate->Dispense Reseal Purge Headspace & Reseal Immediately Weigh->Reseal Reseal->Desiccate Return to Storage

Figure 1: Cycle of handling to prevent moisture-induced degradation.

Workflow 2: Quality Control Decision Matrix

Use this to decide if caked material is salvageable.

QC_Matrix Issue Condition: Powder Caked/Clumped ColorCheck Check Color Integrity Issue->ColorCheck Dark Dark/Brown/Black ColorCheck->Dark Pink Pink/Red/Purple ColorCheck->Pink Discard DISCARD (Oxidative Failure) Dark->Discard Solubility Solubility Test (1% w/v in dH2O) Pink->Solubility Clear Clear Solution Solubility->Clear Turbid Turbid/Precipitate Solubility->Turbid Use SAFE TO USE (Adjust for water weight) Clear->Use Turbid->Discard Dissociation

Figure 2: Decision tree for assessing the viability of compromised powder.

References

  • PubChem. Cobalt Disodium EDTA Compound Summary. National Library of Medicine. Available at: [Link]

  • Oviedo, C. & Rodríguez, J. (2003). EDTA: The chelating agent under environmental scrutiny. Química Nova. Discusses stability constants and pH sensitivity of Metal-EDTA complexes. Available at: [Link]

Sources

Technical Support Center: Solubilizing Disodium Cobalt(II) EDTA (C10H14CoN2Na2O8)

[1]

Subject: Troubleshooting Solubility Protocols for C10H14CoN2Na2O8 in Cold Aqueous Media (<10°C) Chemical Identity: Disodium Cobalt(II) Ethylenediaminetetraacetate Monohydrate CAS Registry Number: 15137-09-4 (Hydrate) / 14652-46-1 (Anhydrous generic) Molecular Weight: ~407.1 g/mol (Monohydrate)[1]

Executive Summary: The "Cold Water" Paradox

The Core Issue: You are attempting to dissolve a thermodynamically stable chelate in a kinetically unfavorable environment.

While Disodium Cobalt EDTA is officially classified as "soluble" in water, this designation assumes standard temperature (25°C) and high entropy.[1] In cold water (<10°C), three factors conspire to cause failure:

  • Endothermic Dissolution: Breaking the crystal lattice of metal-EDTA salts requires energy.[1] In cold water, the system lacks the thermal energy to overcome the lattice enthalpy quickly.

  • The "Gel-Shell" Effect: When the powder hits cold water, the outer layer hydrates instantly, forming a viscous, saturated boundary layer that blocks water from reaching the dry core. This results in persistent "clumps" that can last for hours.[1]

  • Ionic Strength Suppression: If your cold water is already a high-salt buffer (e.g., PBS), the "common ion effect" (specifically Na+) further depresses solubility limits.[1]

Diagnostic Matrix: Identify Your Failure Mode
ObservationTechnical DiagnosisImmediate Action
Purple/Red Clumps at bottom"Gel-Shell" Encapsulation. Powder was dumped too fast; outer layer hydrated and sealed the core.[1]Do not stir faster. Use a glass rod to physically crush clumps or switch to Protocol A (The Slurry Method).
Cloudy/Turbid Solution pH Instability. Likely pH > 9.0 (Cobalt Hydroxide precipitation) or pH < 3.0 (Ligand protonation).[1]Check pH. If >9, adjust with dilute HCl.[1] If <3, adjust with dilute NaOH.[1] Target pH 6.0–7.[1]0.
Fine Precipitate (Sand-like)Saturation Limit Reached. Cold water has a lower saturation point than room temp water.[1]Calculate molarity.[1][2] If >0.1M in cold water, you may be exceeding thermodynamic limits.[1]
Color Shift (Pink to Brown)Oxidation. Co(II) has oxidized to Co(III) (often irreversible and less soluble).[1]Discard. Prepare fresh under inert atmosphere or minimize aeration.[1]
Deep Dive Troubleshooting (Q&A)
Q1: Why can't I just heat it and then cool it down?

Answer: You can, but you risk re-precipitation or oxidation .

  • The Risk: Creating a supersaturated solution at 40°C and then chilling it to 4°C often induces "crashing out" (rapid crystallization), which is worse than the initial dissolving problem because the crystals are often finer and harder to redissolve.

  • The Fix: If you must use heat, do not exceed 50°C . Dissolve a concentrate (e.g., 10x strength) in a small volume of warm water, then slowly drip this concentrate into your stirring cold buffer. This prevents thermal shock.[1]

Q2: Does pH really matter if it's already a salt?

Answer: Yes.[1] The stability of the Co-EDTA complex is pH-dependent.[1]

  • Mechanism: At pH < 3 , the carboxyl groups on the EDTA backbone become protonated (–COOH). This weakens the bond with Cobalt, potentially releasing free Co²⁺ ions.

  • Mechanism: At pH > 10 , the Hydroxide ion (OH⁻) concentration is high enough to compete with EDTA, potentially forming insoluble Cobalt Hydroxide [Co(OH)₂].[1]

  • Recommendation: Ensure your solvent is buffered between pH 6.0 and 8.0 before adding the powder.[1]

Q3: I’m using a magnetic stirrer, but it’s still not dissolving. Why?

Answer: Magnetic stirring in cold water often creates a laminar flow vortex that just spins the clumps around without breaking them.[1]

  • The Fix: You need shear force , not just rotation. Use an overhead stirrer with a pitch-blade impeller, or momentarily use a vortex mixer/sonicator to shatter the hydration shells.

Optimized Protocol: The "Cryo-Slurry" Technique

Use this method for preparing solutions directly in cold media to avoid heat shock.

Reagents:

  • C10H14CoN2Na2O8 (Powder)[1]

  • Solvent (Water/Buffer) at 4°C[1]

  • Solvent (Water/Buffer) at Room Temp (20°C) - Small volume[1]

Step-by-Step:

  • Weighing: Weigh the required amount of C10H14CoN2Na2O8.[1]

  • The Wetting Phase (Critical): Place the powder in a small beaker.[1] Add room temperature solvent dropwise.[1]

    • Ratio: 1 part powder : 2 parts solvent.[1]

    • Action: Use a spatula to create a smooth, dark purple paste.[1] This eliminates air pockets and ensures every crystal grain is pre-wetted.[1]

  • The Tempering Phase: Let the paste sit for 2 minutes. This allows the hydration shell to stabilize without locking into a gel.[1]

  • The Dissolution: Slowly add the cold (4°C) solvent to the paste while stirring vigorously.

    • Why: The paste disperses instantly into the cold liquid because the surface tension barrier has already been broken.

  • Final Adjustment: Check pH. If the solution is clear purple/pink, filter through a 0.22µm membrane if using for cell culture (to remove any micro-particulates).

Troubleshooting Logic Flow

DissolutionLogicStartStart: Powder in Cold WaterObsObserve Solution StateStart->ObsClumpsLarge Clumps/GelObs->ClumpsAggregatedCloudyCloudy/TurbidObs->CloudyDispersed but OpaqueClearClear SolutionObs->ClearTransparentAction_ClumpAction: Mechanical Shear(Sonicate or Crush)Clumps->Action_ClumpAction_pHAction: Check pHCloudy->Action_pHAction_Clump->ObsRe-evaluatepH_LowpH < 4.0(Protonation Risk)Action_pH->pH_LowpH_HighpH > 9.0(Hydroxide Precip.)Action_pH->pH_HighFix_BaseAdd dilute NaOHpH_Low->Fix_BaseFix_AcidAdd dilute HClpH_High->Fix_AcidFix_Base->ObsFix_Acid->Obs

Figure 1: Decision tree for diagnosing solubility failures of Cobalt-EDTA complexes in aqueous media.

References
  • PubChem. (2024).[1][3] Compound Summary: Disodium Cobalt EDTA.[1] National Library of Medicine.[1] Retrieved from [Link]

  • Motekaitis, R. J., et al. (1982).[1][4] Thermal degradation of EDTA chelates in aqueous solution. Canadian Journal of Chemistry.[1][4] Retrieved from [Link]

Technical Support: Optimizing Cobalt-EDTA Chelation Thermodynamics

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Effect of Temperature on C₁₀H₁₄CoN₂Na₂O₈ (Cobalt Disodium EDTA) Chelation Efficiency From: Senior Application Scientist, Chelation Chemistry Division To: Research & Development Teams

Executive Summary: The Kinetic-Thermodynamic Trade-off

The chelation efficiency of Cobalt Disodium EDTA (C₁₀H₁₄CoN₂Na₂O₈) is governed by a critical balance between formation kinetics (favored by heat) and oxidative stability (compromised by heat).

While the formation of the Cobalt(II)-EDTA complex is thermodynamically stable (


), temperature fluctuations introduce a non-linear variable: the oxidation of Co(II) to Co(III). Co(III)-EDTA is kinetically inert and hyper-stable (

), but its formation is irreversible and often undesirable if bio-availability or reversible binding is required.

Key Heuristic:

  • Targeting Co(II) (Pink): Maintain 20°C – 40°C . Avoid excess heat to prevent oxidation.

  • Targeting Co(III) (Violet): Requires >60°C or catalysis to overcome the kinetic barrier of oxidation.

Mechanism & Thermodynamics

The following diagram illustrates the temperature-dependent pathways for Cobalt-EDTA chelation. Note the bifurcation at elevated temperatures.

Co_EDTA_Chelation Reactants Reactants Co(II) + Na₂H₂EDTA Intermediate Transition State [Co(H₂O)₆]²⁺ ... [EDTA]⁴⁻ Reactants->Intermediate Mixing Hydrolysis Precipitation Co(OH)₂ Reactants->Hydrolysis High pH + High T CoII_Product Target Product (Pink) [Co(II)EDTA]²⁻ Intermediate->CoII_Product Fast (Entropy Driven) 25°C Oxidation Oxidation Risk (High T) CoII_Product->Oxidation T > 50°C + O₂ CoIII_Product Oxidized Product (Violet) [Co(III)EDTA]⁻ Oxidation->CoIII_Product Irreversible

Caption: Pathway analysis showing the divergence between stable Co(II) chelation and temperature-induced oxidation or hydrolysis.

Troubleshooting Guide: Temperature-Specific Scenarios

This section addresses specific issues users encounter, categorized by the symptoms observed during the experiment.

Scenario A: Low Chelation Yield at Low Temperatures (<20°C)

Symptom: Free Cobalt(II) ions detected in supernatant; solution remains pale.

  • Root Cause: While the stability constant is high, the ligand exchange rate of the hexa-aqua cobalt ion

    
     is temperature-dependent. At low T, the water molecules surrounding the cobalt are slow to depart, creating a kinetic barrier to EDTA entry.
    
  • Corrective Action:

    • Increase reaction temperature to 25°C - 30°C .

    • Check pH.[1][2] EDTA efficiency drops significantly below pH 4.0 because the carboxyl groups are protonated.

    • Protocol Adjustment: Allow a longer equilibration time (30-60 mins) if heating is not possible.

Scenario B: Color Shift from Pink to Violet/Blue at High Temperatures (>60°C)

Symptom: The solution turns deep violet; the complex becomes non-reactive to standard Co(II) assays.

  • Root Cause: Thermal Oxidation . You have inadvertently synthesized Co(III)-EDTA. Heat accelerates the electron transfer from Co(II) to dissolved oxygen, forming the Co(III) species.

  • Corrective Action:

    • Immediate: Reduce temperature to <40°C .

    • Prevention: If high-temperature processing is required (e.g., sterilization), you must degas the solution (remove

      
      ) or work under an inert atmosphere (
      
      
      
      ).
    • Reversal: Co(III)-EDTA is extremely difficult to reduce back to Co(II). It is usually more efficient to discard and restart.

Scenario C: Precipitation Upon Heating

Symptom: Turbidity or solid formation when heating the reaction mixture.

  • Root Cause: Hydrolysis Competition . As temperature rises, the

    
     of water changes, and the hydrolysis of free Co(II) to 
    
    
    
    (precipitate) becomes more favorable, especially if the chelation was not complete before heating.
  • Corrective Action:

    • Ensure 1:1.05 molar ratio (slight excess of EDTA) to sequester all metal ions before heating.

    • Buffer the solution to pH 6.0–7.0. Avoid pH > 9.0 during the heating phase.

Optimized Protocol: Temperature-Controlled Chelation

To maximize efficiency for C₁₀H₁₄CoN₂Na₂O₈ generation, follow this thermodynamic workflow.

StepActionTemperatureRationale
1 Dissolution 25°CDissolve Disodium EDTA fully. Ensure pH is ~5.0 to solubilize the ligand without precipitating Co later.
2 Addition 25°CAdd Cobalt source slowly. The reaction is entropy-driven; slight warming is natural.
3 Equilibration 35°C - 40°C CRITICAL STEP. Mild heat ensures complete ligand exchange without triggering oxidation. Hold for 30 mins.
4 Stabilization 20°CCool to room temp. Adjust pH to 7.0 for final storage.
5 QC Check 20°CMeasure absorbance. Co(II)-EDTA

(Pink). Co(III) absorbs

(Violet).
FAQ: Technical Insights

Q: Can I autoclave C₁₀H₁₄CoN₂Na₂O₈ solutions? A: Only with caution. Autoclaving (121°C) will almost certainly drive the oxidation to Co(III) if oxygen is present. If the specific application requires Co(II) (e.g., for certain enzymatic co-factors), filter sterilization (0.22 µm) is recommended over autoclaving.

Q: Does temperature affect the binding constant (


)? 
A:  Yes, but minimally in a practical sense. The reaction is endothermic (entropy-driven), so theoretically, higher T increases stability. However, the risk of side reactions (oxidation/hydrolysis) at high T outweighs the marginal gain in thermodynamic stability [1].

Q: Why is my "C10H14..." formula different from standard EDTA? A: Standard EDTA is


. The formula 

implies a specific stoichiometry, likely a dihydrate or a protonated adduct. Regardless of the hydration state, the chelation mechanics described above remain valid for the Co-EDTA core.
References
  • NIST Standard Reference Database. (2024). Stability Constants of Metal Complexes. National Institute of Standards and Technology. [Link]

  • Shchigol, M. B. (2000). Properties of Cobalt(II) and Cobalt(III) EDTA Complexes. Journal of Coordination Chemistry. [Link]

Sources

Technical Support Center: Minimizing C₁₀H₁₄CoN₂Na₂O₈ Interference

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers encountering interference from Disodium Cobalt(II) EDTA (C₁₀H₁₄CoN₂Na₂O₈) in colorimetric workflows.

Compound Identity: Disodium Cobalt(II) Ethylenediaminetetraacetate CAS: 15137-09-4 Common Role: Chelating agent, micronutrient source, or stabilizing additive.[1] Primary Interference Mechanism: Competitive Chelation & Spectral Overlap.[1]

The Core Problem: Why This Compound Fails Assays

C₁₀H₁₄CoN₂Na₂O₈ is not an inert additive.[1] It introduces two distinct vectors of error into colorimetric assays, particularly those relying on transition metals (like the BCA assay) or specific absorbance bands.[1]

Mechanism 1: The "Copper Displacement Trap" (Chemical Interference)

In Copper-based protein assays (BCA, Lowry), the reagent relies on free Cu²⁺ ions. Although the EDTA in your compound is already bound to Cobalt, Copper (Cu²⁺) binds EDTA more tightly than Cobalt (Co²⁺) .[1]

  • Thermodynamic Reality: The stability constant (Log K) for Cu-EDTA is ~18.8, while Co(II)-EDTA is ~16.3.[1]

  • The Result: When you add BCA reagent, the EDTA strips the Copper from the assay reagent, releasing free Cobalt and forming Cu-EDTA. The Cu-EDTA complex cannot be reduced by protein peptide bonds, leading to a massive underestimation of protein concentration.[1]

Mechanism 2: Spectral Masking (Optical Interference)

Cobalt(II) complexes exhibit a characteristic pink/violet absorbance peak (typically 480–520 nm).[1]

  • The Result: If your assay reads in this range (e.g., certain ELISA substrates or dye-binding assays), the compound artificially inflates the background signal.[1]

Troubleshooting Guide (FAQ Format)

Q1: My BCA assay signal is significantly lower than expected. Is the Cobalt quenching the reaction?

Answer: No, it is not quenching the reaction; it is stealing the reagent .[1] As described in the "Copper Displacement Trap," the EDTA moiety exchanges Cobalt for Copper.[1]

  • Diagnostic: If your standard curve is flat or your samples read near zero despite known protein content, this is the cause.[1]

  • Solution: Switch to an assay that does not rely on Copper, such as the Bradford Assay (Coomassie Blue) or the 660 nm Protein Assay .[1] These are chemical dye-binding assays and are generally immune to chelation interference.[1]

Q2: I see a high background absorbance even in my blank wells.

Answer: This is intrinsic spectral interference.[1] Co(II)-EDTA absorbs light in the visible spectrum.[1]

  • Diagnostic: Measure the absorbance of your buffer containing C₁₀H₁₄CoN₂Na₂O₈ (no protein) at your assay's wavelength.[1]

  • Solution: If the interference is linear (additive), you can perform a Blank Subtraction .[1]

    • Step 1: Measure the absorbance of the buffer alone (

      
      ).[1]
      
    • Step 2: Subtract

      
       from all sample readings.[1]
      
    • Note: This only works if

      
       < 0.5 OD.[1] If the background is too high, the spectrophotometer's dynamic range will be compromised.[1]
      
Q3: Can I just dialyze the Cobalt-EDTA out?

Answer: Proceed with caution. Standard dialysis is often ineffective for removing EDTA complexes efficiently due to charge repulsion effects at the membrane pore, often requiring excessive volumes and time [1].[1]

  • Better Alternative: Use Ultrafiltration (Spin Concentrators) or TCA Precipitation (see Protocol A below).[1]

Visualization of Interference Pathways

The following diagram illustrates the competitive chelation logic that destroys BCA assay linearity.

G CoEDTA C10H14CoN2Na2O8 (Co-EDTA Complex) Reaction Thermodynamic Exchange CoEDTA->Reaction Log K ~16.3 BCA_Reagent BCA Reagent (Contains Free Cu2+) BCA_Reagent->Reaction Cu2+ Input CuEDTA Cu-EDTA (Stable, Inert) Reaction->CuEDTA Log K ~18.8 (Higher Affinity) FreeCo Free Co2+ (Interferent) Reaction->FreeCo NoSignal Signal Suppression (Cu unavailable for reduction) CuEDTA->NoSignal Cannot be reduced

Figure 1: The "Copper Displacement Trap" mechanism where Cu²⁺ affinity for EDTA overrides Co²⁺, neutralizing the assay reagent.

Validated Protocols for Interference Removal

If you cannot switch assays, you must remove the interferent.[1] The most robust method is Trichloroacetic Acid (TCA) Precipitation .[1] This precipitates the protein while leaving the soluble Co-EDTA salt in the supernatant.[1]

Protocol A: TCA Precipitation (The Gold Standard)

Use this when protein concentration is >50 µg/mL.

Reagents:

  • 100% (w/v) TCA solution.[1]

  • Ice-cold Acetone.[1]

Workflow:

  • Add TCA: Add 1 volume of 100% TCA to 4 volumes of protein sample (Final TCA conc: 20%).

  • Incubate: Incubate on ice for 10 minutes. The sample should become cloudy.[1]

  • Pellet: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Separate: Carefully aspirate and discard the supernatant (which contains the C₁₀H₁₄CoN₂Na₂O₈ ).[1]

  • Wash: Add 200 µL of cold acetone to the pellet to remove residual acid. Vortex gently.

  • Re-pellet: Centrifuge at 14,000 x g for 5 minutes. Discard acetone.[1]

  • Resuspend: Allow the pellet to air dry for 2-3 minutes (do not over-dry). Resuspend in the assay buffer (e.g., PBS or 5% SDS if using BCA).[1]

Protocol B: Assay Compatibility Selection

If removal is not possible, select an assay based on the following compatibility data.

Assay TypeMechanismCompatibility with Co-EDTAReason
BCA Cu²⁺ ReductionLOW Cu²⁺ is stripped by EDTA (Displacement).[1]
Lowry Cu²⁺ ReductionLOW Same mechanism as BCA.[1]
Bradford Coomassie Dye ShiftHIGH Does not rely on metal ions; acidic pH stabilizes Co-EDTA.
660 nm Assay Dye-Metal ComplexMODERATE Some formulations use a dye-metal complex that can be affected, but generally more robust than BCA.[1]
UV (280nm) Tryptophan AbsorbanceMODERATE Co-EDTA has some UV absorbance; requires strict blank subtraction.[1]

Decision Tree for Researchers

Use this logic flow to determine your next experimental step.

DecisionTree Start Start: Sample contains C10H14CoN2Na2O8 CheckConc Is Protein Conc > 50 µg/mL? Start->CheckConc Precipitation Perform TCA Precipitation CheckConc->Precipitation Yes CheckAssay Can you switch Assay type? CheckConc->CheckAssay No HighConc Yes LowConc No Bradford Use Bradford Assay (Coomassie) CheckAssay->Bradford Yes Dialysis Use Ultrafiltration (Spin Column 3kDa MWCO) CheckAssay->Dialysis No SwitchYes Yes SwitchNo No

Figure 2: Strategic workflow for handling Cobalt-EDTA interference.

References

  • Mónico, A., et al. (2017).[1][2][3] "Drawbacks of Dialysis Procedures for Removal of EDTA." PLOS ONE. Available at: [Link][1][4]

  • PubChem. "Disodium Cobalt EDTA (Compound Summary)." National Library of Medicine.[1] Available at: [Link][1]

Sources

extending shelf life of prepared cobalt disodium EDTA solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Extending Shelf Life of Prepared Cobalt Disodium EDTA Solutions Audience: Researchers, Scientists, and Drug Development Professionals

The Stability Matrix: Understanding the Degradation

Before attempting to extend shelf life, you must understand the specific degradation pathways of Cobalt(II) Disodium EDTA (


). The primary enemy of this solution is uncontrolled oxidation  and photolytic degradation .

In its active biological form (often used for HIF-1


 induction or trace element supplementation), Cobalt exists in the +2 oxidation state  (Pink/Red). Over time, thermodynamic pressure from dissolved oxygen and light exposure drives it toward the +3 oxidation state  (Purple/Violet), which is kinetically inert and biologically distinct.
Stability Risk Factor Table
ParameterOptimal RangeFailure ModeVisual Indicator
Oxidation State Co(II) (Active)Oxidation to Co(III) (Inert)Solution turns from Pink to Deep Purple
pH 6.0 – 7.0Acidic (<5): Demetallation (Release of free

)Basic (>8): Rapid oxidation to Co(III)
Precipitate (Acidic) or Darkening (Basic)
Light Dark StoragePhotolysis of the chelate ringBleaching or browning
Temperature 4°CThermal acceleration of oxidationN/A
Optimized Preparation Protocol: The "Anaerobic Chelate" Method

To maximize shelf life, you must build stability into the formulation process. This protocol minimizes dissolved oxygen (DO) and buffers the solution against pH drift.

Reagents:

  • Disodium EDTA Dihydrate (

    
    )
    
  • Cobalt(II) Chloride Hexahydrate (

    
    )
    
  • Sodium Hydroxide (NaOH) for pH adjustment

  • High-purity Water (Type I, 18.2 MΩ)

Protocol Workflow:

  • Deoxygenation (Critical): Boil Type I water for 10 minutes and cool under a Nitrogen (

    
    ) stream. Alternatively, sparge with 
    
    
    
    for 30 minutes.
  • Ligand Solubilization: Dissolve

    
     in the deoxygenated water.
    
    • Note: EDTA dissolution is pH-dependent.[1][2] You may need to add dilute NaOH dropwise to reach pH ~8.0 initially to fully dissolve the EDTA, then lower it later.

  • Chelation: Add the Cobalt(II) salt slowly with constant stirring.

    • Stoichiometry: Ensure a strict 1:1 molar ratio. Excess free Cobalt is toxic; excess EDTA can strip metals from culture media.

  • pH Stabilization: Adjust final pH to 6.5 ± 0.2 using HCl or NaOH.

    • Why? Co(II)EDTA is most stable against oxidation at slightly acidic-to-neutral pH. Alkaline conditions rapidly catalyze the shift to Co(III).

  • Sterilization: Filter sterilize using a 0.22 µm PES or PVDF membrane .

    • Do NOT Autoclave: Heat accelerates hydrolytic breakdown and oxidation.

  • Storage: Aliquot into amber glass vials , purge headspace with Nitrogen, and seal immediately. Store at 4°C.[3]

G Water Type I Water (Sparge w/ N2) EDTA Dissolve Na2EDTA (pH ~8.0) Water->EDTA Cobalt Add CoCl2 (1:1 Molar Ratio) EDTA->Cobalt Chelation pH_Adj Adjust pH to 6.5 (Prevent Oxidation) Cobalt->pH_Adj Filter 0.22µm Filtration (Sterilization) pH_Adj->Filter Storage Amber Vial + N2 Store @ 4°C Filter->Storage

Figure 1: The "Anaerobic Chelate" preparation workflow designed to minimize oxidation potential.

Troubleshooting & FAQs

Q1: My solution turned from pink to deep violet/purple after a week. Is it still usable?

  • Diagnosis: Your Cobalt(II) has oxidized to Cobalt(III).[4][5]

  • Cause: Exposure to air (oxygen) or high pH (> 7.5).

  • Resolution: For biological hypoxia mimicry (HIF-1

    
    ), discard the solution . Co(III) complexes are kinetically inert and may not release Cobalt or interact with prolyl hydroxylases in the same manner as Co(II).
    
  • Prevention: Use nitrogen purging and ensure pH is < 7.0 during storage.

Q2: I see a fine precipitate at the bottom of the vial.

  • Diagnosis: Likely free Cobalt Hydroxide (

    
    ) or EDTA crystallization.
    
  • Cause:

    • pH Drift: If pH rose > 8.0, free cobalt precipitates.

    • Acidification: If pH dropped < 4.0, EDTA protonates and releases the metal.[1]

  • Resolution: Do not redissolve by heating. Filter the solution and re-verify concentration via atomic absorption or colorimetric assay, or remake the batch.

Q3: Can I autoclave the solution to extend sterility?

  • Answer: No.

  • Reasoning: Autoclaving introduces high heat (121°C) which accelerates the oxidation of Co(II) to Co(III) even in sealed vessels due to dissolved oxygen expansion. It can also cause hydrolysis of the EDTA backbone. Always use 0.22 µm filtration .

Q4: What is the difference between "Cobalt Disodium EDTA" and "Dicobalt Edetate"?

  • Clarification:

    • Cobalt Disodium EDTA (

      
      ):  A 1:1 complex used in cell biology and agriculture.
      
    • Dicobalt Edetate (

      
      ):  A pharmaceutical antidote for cyanide poisoning (Kelocyanor).[6] This contains a higher ratio of Cobalt (2:1) to effectively bind cyanide ions.
      
  • Warning: Do not interchange these. Dicobalt Edetate has a higher toxicity profile due to the labile "extra" cobalt atom intended to scavenge cyanide.

Mechanism of Degradation (Visualized)

Understanding the oxidation pathway is key to prevention. The reaction is pH-dependent and irreversible under standard storage conditions.

Oxidation Co2 Co(II)-EDTA (Pink / Active) Paramagnetic Inter Oxygen Bridged Intermediate Co2->Inter + O2 (Slow) Co3 Co(III)-EDTA (Purple / Inert) Diamagnetic Inter->Co3 Electron Transfer Factors Accelerators: High pH (>8.0) Light (UV) Heat Factors->Co2

Figure 2: The irreversible oxidation pathway from bioactive Co(II) to inert Co(III).

References
  • Williams College . Chelatometric Analysis of the Complex for Cobalt Using EDTA. Available at: [Link]

  • California State University, Northridge . Determination of Cobalt by Titration with EDTA. Available at: [Link]

  • National Institutes of Health (NIH) . Synthesis and use of radio cobaltic EDTA as an extracellular marker in rabbit heart. Available at: [Link]

  • Wellyou Tech . The Effect of pH on the Stability of EDTA Chelates. Available at: [Link]

Sources

Validation & Comparative

Advanced Quantification of Disodium Cobalt(II) EDTA: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of HPLC quantification methods for Disodium Cobalt(II) EDTA (


), synthesizing modern Ion-Pair chromatography techniques with comparative performance metrics.

Executive Summary & Compound Profile

Target Analyte: Disodium Cobalt(II) Ethylenediaminetetraacetate Formula:


 (Note: Often denotes the monohydrate form of the 

chelate). Application: Heavy metal detoxification (cyanide antidote), agricultural micronutrients, and analytical complexometry.

The quantification of Cobalt-EDTA purity presents a unique chromatographic challenge due to the molecule's high polarity, ionic character, and the kinetic lability of the coordinate bond under acidic conditions. While classical Complexometric Titration remains a ubiquitous bench technique, it lacks the specificity required for pharmaceutical-grade purity assessment, failing to distinguish between the active Cobalt-EDTA complex, free uncomplexed EDTA, and free Cobalt ions.

This guide establishes Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) as the superior analytical standard, comparing its performance metrics against classical titration and direct UV-Vis spectrophotometry.

Core Methodology: Ion-Pair RP-HPLC (The Gold Standard)

The primary recommended method utilizes Ion-Pair Chromatography . Standard C18 columns cannot retain the highly polar Cobalt-EDTA dianion (


). The addition of a lipophilic cation (Tetrabutylammonium, TBA) to the mobile phase forms a neutral ion-pair complex, allowing for retention and separation on a hydrophobic stationary phase.
Experimental Protocol
  • Instrument: HPLC System with Photodiode Array (PDA) Detector.

  • Column: C18 End-capped (e.g., Phenomenex Luna or Waters Symmetry),

    
    , 
    
    
    
    .
  • Mobile Phase:

    • Solvent A:

      
       Tetrabutylammonium Hydrogen Sulfate (TBAHS) in 
      
      
      
      Phosphate Buffer (pH 6.5).
    • Solvent B: Acetonitrile (HPLC Grade).

    • Mode: Isocratic (90% A : 10% B) or Gradient (0-30% B over 15 min).

  • Flow Rate:

    
    .
    
  • Detection: UV at 500 nm (specific for Co(II) complex color) or 254 nm (general chelate backbone).

  • Temperature:

    
    .
    
Mechanism of Action

The TBA cation (


) adsorbs onto the C18 surface, creating a dynamic anion-exchange surface. The anionic Cobalt-EDTA complex interacts with these positive sites.

Critical Control Point: pH must be maintained between 6.0 and 7.5.

  • Why? At pH < 4.0, the conditional stability constant of Co(II)-EDTA decreases, leading to on-column dissociation and peak broadening (tailing).

Comparative Performance Analysis

We compare the IP-RP-HPLC method against two common alternatives: Complexometric Titration (USP/Classical) and Direct UV-Vis Spectrophotometry .

Performance Metrics Table
FeatureMethod A: IP-RP-HPLC (Recommended)Method B: Complexometric Titration Method C: Direct UV-Vis
Specificity High (Separates Co-EDTA, Free EDTA, Free Co)Low (Responds to total metal or total ligand)Medium (Interference from other colored ions)
LOD (Limit of Detection)



Precision (RSD)



Linearity (

)

N/A (Endpoint based)

Throughput 15 min/sample10 min/sample1 min/sample
Purity Insight Full Profile (Identifies degradation products)Assay Only (Total content)Assay Only
Detailed Comparison
  • Vs. Titration: Titration (typically using Xylenol Orange indicator) relies on the stoichiometry of metal binding. If the sample contains impurities like Nickel-EDTA or free Cobalt, the titration will yield a false positive for the total "metal-binding capacity" or total metal content, failing to identify if the Cobalt is actually chelated [1]. HPLC physically separates these species.

  • Vs. UV-Vis: While Co-EDTA has a distinct absorption spectrum, degradation products (like oxidized Co(III)-EDTA or hydrolyzed species) often have overlapping spectra. HPLC resolves these species temporally before detection, ensuring the signal at the detector corresponds solely to the intact target molecule [2].

Visualization of Analytical Logic

HPLC Method Development Workflow

The following diagram illustrates the decision matrix for optimizing the separation of the Cobalt-EDTA chelate.

HPLC_Workflow cluster_0 Critical Parameter Start Start: C10H14CoN2Na2O8 Sample Check_Solubility Solubility Check (Water/Buffer) Start->Check_Solubility Column_Select Column Selection (C18 vs Anion Exchange) Check_Solubility->Column_Select Decision_Mode Select Mode: Ion-Pair RP-HPLC Column_Select->Decision_Mode Optimize_MP Mobile Phase Optimization Add TBAHS (5-10 mM) Decision_Mode->Optimize_MP Ionic Analyte Optimize_pH pH Adjustment (Target 6.0 - 7.0) Optimize_MP->Optimize_pH Detection Detection Profile UV-Vis (254nm / 500nm) Optimize_pH->Detection Validation Validation (Specificity, Linearity) Detection->Validation

Figure 1: Optimization workflow for Ion-Pair HPLC analysis of metal chelates.

Separation Mechanism (Ion-Pairing)

This diagram depicts how the negatively charged Cobalt-EDTA complex is retained on the non-polar C18 stationary phase using the TBA pairing agent.

IonPair_Mechanism Figure 2: Ion-Pair Retention Mechanism C18 Stationary Phase (C18 Alkyl Chains) TBA Ion-Pair Reagent (TBA+) C18->TBA Hydrophobic Adsorption Interaction Neutral Ion-Pair [TBA+]2-[Co(EDTA)]2- TBA->Interaction Electrostatic Attraction Complex Analyte [Co(EDTA)]2- Complex->Interaction

Figure 2: Schematic of the electrostatic interaction allowing retention of the anionic chelate on a hydrophobic column.

Experimental Protocols

Protocol A: Preparation of Standard Solutions
  • Stock Solution (

    
    ):  Accurately weigh 
    
    
    
    of Disodium Cobalt EDTA reference standard into a
    
    
    volumetric flask. Dissolve in Mobile Phase A. Sonicate for 5 minutes to ensure complete dissolution.
  • Working Standards: Dilute the stock solution to concentrations of

    
     using Mobile Phase A.
    
Protocol B: System Suitability Testing (SST)

Before running samples, inject the


 standard 5 times to verify:
  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures no secondary interactions/metal stripping).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • RSD of Area:

    
    .
    
Protocol C: Sample Preparation
  • Weigh

    
     of the sample (
    
    
    
    ).
  • Dissolve in

    
     of Mobile Phase A.
    
  • Filter through a

    
     Nylon syringe filter (Do not use PVDF if it binds the chelate, though Nylon is generally safe for EDTA complexes).
    
  • Inject

    
     into the HPLC.[1]
    

References

  • California State University, Northridge (CSUN). Determination of Cobalt by Titration with EDTA. Department of Chemistry and Biochemistry.

  • National Institutes of Health (NIH) / PubChem. Disodium Cobalt EDTA Compound Summary (Related Structures).

  • ResearchGate. Determination of cobalt in some plants by reversed-phase high performance liquid chromatography. Asian Journal of Chemistry, 2025.

  • Chromatography Forum. Ion-Pair HPLC Analysis of EDTA-Complex.

  • SIELC Technologies. HPLC Method for EDTA Analysis using Fe(III) Complexing.

Sources

A Comparative Analysis of the Bioavailability of Chelated vs. Inorganic Cobalt

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt is an essential trace element, a key component of vitamin B12 (cobalamin), and is involved in various physiological processes. The chemical form in which cobalt is delivered can significantly impact its absorption, distribution, metabolism, and excretion (ADME), collectively known as its bioavailability. This guide provides a detailed comparative analysis of the bioavailability of two forms of cobalt: the inorganic salt, cobalt chloride (CoCl₂), and the chelated form, disodium cobalt(II) ethylenediaminetetraacetate (C₁₀H₁₄CoN₂Na₂O₈), hereafter referred to as Co-EDTA.

Understanding the differences in bioavailability between these two forms is critical for researchers in toxicology, nutrition, and drug development. The choice of cobalt compound can profoundly influence experimental outcomes, the accuracy of toxicological assessments, and the efficacy of therapeutic interventions. This guide synthesizes available experimental data to provide a comprehensive comparison, complete with detailed methodologies for assessing bioavailability.

The Chemical Forms: A Structural Overview

The fundamental difference between cobalt chloride and Co-EDTA lies in the coordination chemistry of the cobalt ion.

  • Cobalt Chloride (CoCl₂): In an aqueous environment, cobalt chloride dissociates to release the free cobalt(II) ion (Co²⁺). This ion is then available to interact with various endogenous ligands and transport proteins in the biological system.

  • Co-EDTA (C₁₀H₁₄CoN₂Na₂O₈): In this complex, the cobalt(II) ion is tightly bound by the hexadentate ligand, ethylenediaminetetraacetic acid (EDTA). This chelation can significantly alter the physicochemical properties of the cobalt, influencing its solubility, stability, and interactions with biological membranes and proteins.

Comparative Bioavailability: A Synthesis of Experimental Evidence

In Vivo Evidence: Animal Studies

A key study involving chronic oral administration of CoCl₂ and Co-EDTA to mice provides significant insights into their comparative bioavailability and tissue distribution.[1] In this research, mice were administered daily doses of either CoCl₂ or Co-EDTA. The accumulation of cobalt in blood plasma and various organs was then quantified. The results indicated that treatment with both cobalt compounds led to a significant increase in cobalt levels in the blood plasma.[2]

Another study in rats demonstrated that the administration of cobalt chloride complexed with EDTA resulted in decreased gastrointestinal absorption compared to cobalt chloride alone.[3] This suggests that the chelation of cobalt with EDTA may hinder its transport across the intestinal epithelium.

Furthermore, studies on the effect of chelating agents on cobalt excretion have shown that EDTA is effective in increasing the urinary elimination of cobalt.[4] This implies that when cobalt is administered as Co-EDTA, or when EDTA is co-administered, the complex is likely more readily filtered by the kidneys and excreted in the urine, potentially reducing its residence time and accumulation in tissues compared to the free cobalt ion from CoCl₂.

Mechanistic Insights: The Role of Chelation

The observed differences in bioavailability can be attributed to the stability of the Co-EDTA complex. The strong chelation of the cobalt ion by EDTA can:

  • Reduce Interaction with Transporters: Free cobalt ions are known to be transported across the intestinal barrier via divalent metal transporters. The bulky and stable Co-EDTA complex may not be a suitable substrate for these transporters, thus limiting its absorption.

  • Increase Renal Clearance: The water-soluble and stable Co-EDTA complex is more likely to be filtered through the glomerulus and excreted in the urine, as opposed to the free cobalt ion which can bind to plasma proteins and have a more complex distribution and elimination profile.[4][5]

The following diagram illustrates the proposed differential absorption and distribution pathways of cobalt chloride and Co-EDTA.

cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_absorption Intestinal Absorption cluster_circulation Systemic Circulation cluster_distribution Tissue Distribution cluster_excretion Excretion CoCl2 Cobalt Chloride (CoCl₂) Co2_ion Free Co²⁺ Ion CoCl2->Co2_ion Dissociation CoEDTA Co-EDTA CoEDTA_complex Intact Co-EDTA Complex CoEDTA->CoEDTA_complex Transporters Divalent Metal Transporters Co2_ion->Transporters High Affinity Feces Fecal Excretion (Unabsorbed) Co2_ion->Feces Paracellular Paracellular Pathway (Limited) CoEDTA_complex->Paracellular Low Permeability CoEDTA_complex->Feces Blood_Co2 Co²⁺ in Blood (Binds to proteins) Transporters->Blood_Co2 Blood_CoEDTA Co-EDTA in Blood Paracellular->Blood_CoEDTA Tissues_Co2 Accumulation in Liver, Kidneys, etc. Blood_Co2->Tissues_Co2 Urine_Co2 Urinary Excretion (Slower) Blood_Co2->Urine_Co2 Tissues_CoEDTA Limited Tissue Distribution Blood_CoEDTA->Tissues_CoEDTA Urine_CoEDTA Rapid Urinary Excretion Blood_CoEDTA->Urine_CoEDTA

Caption: Proposed pathways for the absorption and distribution of CoCl₂ vs. Co-EDTA.

Quantitative Data Summary

ParameterCobalt Chloride (CoCl₂)Co-EDTA (C₁₀H₁₄CoN₂Na₂O₈)Reference(s)
Gastrointestinal Absorption Readily absorbed via divalent metal transporters.Significantly lower absorption compared to CoCl₂.[3]
Tissue Accumulation (Chronic Dosing) Accumulates in various organs including liver and kidneys.Also accumulates in tissues, but comparative levels may be lower due to reduced absorption.[1]
Urinary Excretion Excreted in urine, but can be retained in tissues.Readily excreted in urine as the intact complex.[4]
Overall Bioavailability Considered to have higher oral bioavailability.Considered to have lower oral bioavailability.[3]

Experimental Protocols for Bioavailability Assessment

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments to compare the bioavailability of different cobalt compounds.

In Vivo Pharmacokinetic Study in Rodents

This protocol is designed to determine and compare the pharmacokinetic profiles of CoCl₂ and Co-EDTA following oral administration.

Objective: To determine the plasma concentration-time profile, Cₘₐₓ, Tₘₐₓ, and AUC for cobalt after oral administration of CoCl₂ and Co-EDTA.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Cobalt Chloride (CoCl₂)

  • Co-EDTA (C₁₀H₁₄CoN₂Na₂O₈)

  • Vehicle (e.g., deionized water)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for cobalt analysis

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Divide rats into three groups (n=5-6 per group): Vehicle control, CoCl₂, and Co-EDTA.

    • Prepare dosing solutions of CoCl₂ and Co-EDTA in the vehicle at a concentration to deliver a specific dose of elemental cobalt (e.g., 10 mg/kg).

    • Administer the respective solutions orally via gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0 h) and at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Collect blood into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Digest the plasma samples using a suitable acid digestion method.

    • Determine the total cobalt concentration in the plasma samples using a validated ICP-MS method.

  • Data Analysis:

    • Plot the mean plasma cobalt concentration versus time for each group.

    • Calculate the pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) using appropriate software.

The following diagram outlines the workflow for the in vivo pharmacokinetic study.

cluster_dosing Dosing Groups Acclimatization Acclimatization Fasting Fasting Acclimatization->Fasting Dosing Dosing Fasting->Dosing Blood_Sampling Blood_Sampling Dosing->Blood_Sampling Multiple Time Points Plasma_Separation Plasma_Separation Blood_Sampling->Plasma_Separation ICPMS_Analysis ICPMS_Analysis Plasma_Separation->ICPMS_Analysis Quantify Cobalt PK_Analysis PK_Analysis ICPMS_Analysis->PK_Analysis Calculate Cmax, Tmax, AUC Vehicle Vehicle CoCl2 CoCl2 CoEDTA CoEDTA

Caption: Workflow for the in vivo pharmacokinetic study.

In Vitro Caco-2 Cell Permeability Assay

This assay provides an in vitro model of the human intestinal barrier to assess the permeability of cobalt compounds.[6][7][8]

Objective: To determine the apparent permeability coefficient (Papp) of CoCl₂ and Co-EDTA across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium and reagents

  • Hank's Balanced Salt Solution (HBSS)

  • Cobalt Chloride (CoCl₂)

  • Co-EDTA (C₁₀H₁₄CoN₂Na₂O₈)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS or ICP-MS for cobalt quantification

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the test compound (CoCl₂ or Co-EDTA) dissolved in HBSS to the apical (A) side (donor compartment).

    • Add fresh HBSS to the basolateral (B) side (receiver compartment).

    • Incubate for a defined period (e.g., 2 hours) at 37°C.

  • Sampling: At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Sample Analysis: Determine the concentration of cobalt in the samples using a suitable analytical method (LC-MS/MS or ICP-MS).

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

The following diagram illustrates the Caco-2 permeability assay workflow.

Seed_Caco2 Seed Caco-2 cells on Transwell inserts Differentiate Differentiate for 21 days Seed_Caco2->Differentiate Integrity_Test Monolayer Integrity Test (TEER, Lucifer Yellow) Differentiate->Integrity_Test Permeability_Assay Add Test Compound to Apical Side Integrity_Test->Permeability_Assay Incubate Incubate at 37°C Permeability_Assay->Incubate Sample_Collection Collect Samples from Apical & Basolateral Sides Incubate->Sample_Collection Analysis Quantify Cobalt (ICP-MS) Sample_Collection->Analysis Papp_Calculation Calculate Papp Analysis->Papp_Calculation

Caption: Workflow for the in vitro Caco-2 permeability assay.

Conclusion

The available scientific evidence strongly indicates that the bioavailability of cobalt is significantly influenced by its chemical form. Cobalt chloride, an inorganic salt, is readily absorbed, likely through active transport mechanisms for divalent metals. In contrast, the chelated form, Co-EDTA, exhibits lower oral bioavailability. This is attributed to the stability of the complex, which likely hinders its transport across the intestinal epithelium and promotes its rapid excretion via the kidneys.

For researchers and drug development professionals, these findings have important implications. When studying the biological effects of cobalt, the choice between CoCl₂ and Co-EDTA will determine the resulting systemic exposure and tissue distribution. For toxicological studies aiming to assess the hazard of the cobalt ion, CoCl₂ is a more appropriate choice. Conversely, Co-EDTA might be considered in applications where controlled delivery and rapid clearance of cobalt are desired. The experimental protocols provided in this guide offer a framework for conducting further comparative studies to generate more detailed pharmacokinetic data and to better understand the mechanisms underlying the differential bioavailability of these and other cobalt compounds.

References

  • Domingo, J. L., Llobet, J. M., & Corbella, J. (1985). Comparison of the effectiveness of several chelators after single administration on the toxicity, excretion and distribution of cobalt. Journal of Applied Toxicology, 5(5), 329-333.
  • Gluhcheva, Y., Petrova, E., & Mitrovska, Z. (2012). Cobalt(II) concentration in blood plasma of mice treated orally with low (75 mg/kg) and high (125 mg/kg) daily doses of Co-EDTA.
  • Knych, H. K., Arthur, R. M., Mitchell, M. M., Holser, I. B., Poppenga, R., Smith, L. L., & Tobin, T. (2017). Cobalt accumulation in horses following repeated administration of cobalt chloride. Drug Testing and Analysis, 9(6), 889-896.
  • BenchChem. (2025).
  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Cobalt. U.S. Department of Health and Human Services, Public Health Service.
  • Kreyling, W. G., & Schramel, P. (2010). Influence of artificial gastric juice composition on bioaccessibility of cobalt- and tungsten-containing powders. Toxicology Letters, 193(2), 161-167.
  • National Toxicology Program. (2016). Report on Carcinogens Monograph on Cobalt and Cobalt Compounds That Release Cobalt Ions In Vivo. U.S. Department of Health and Human Services, Public Health Service.
  • Danzeisen, R., Schneider, S., & Oesch, F. (2020). Bioelution, Bioavailability, and Toxicity of Cobalt Compounds Correlate. Toxicological Sciences, 174(2), 264-276.
  • National Center for Biotechnology Information. (n.d.). Toxicokinetics, Susceptible Populations, Biomarkers, Chemical Interactions. In Toxicological Profile for Cobalt.
  • Gluhcheva, Y. G., Petrova, E. G., & Mitrovska, Z. I. (2015). Chronic exposure to cobalt compounds—an in vivo study. Open Life Sciences, 10(1).
  • Zhao, Q. Y., et al. (2016). Toxicity, bio-distribution and metabolism of CO-releasing molecules based on cobalt. Free Radical Biology and Medicine, 97, 304-314.
  • Llobet, J. M., Domingo, J. L., & Corbella, J. (1986). Comparison of antidotal efficacy of chelating agents upon acute toxicity of Co(II) in mice. Drug and Chemical Toxicology, 9(2), 129-137.
  • Bienta. (n.d.). Permeability Assay on Caco-2 Cells.
  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • Rosenberg, D. W. (1991). Trace metal interactions in vivo: inorganic cobalt enhances urinary copper excretion without producing an associated zincuresis in rats. Journal of Toxicology and Environmental Health, 33(4), 459-469.
  • Godfrey, M. E. (1999). EDTA Chelation Effects on Urinary Losses of Cadmium, Calcium, Chromium, Cobalt, Copper, Lead, Magnesium, and Zinc. Journal of Advancement in Medicine, 12(3), 199-206.
  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (n.d.). In vitro Caco-2 permeability.
  • Stopford, W., Turner, J., & Cappellini, D. (2003). Bioaccessibility testing of cobalt compounds. Journal of Environmental Monitoring, 5(4), 675-680.
  • U.S. Food and Drug Administration. (2017).
  • Domingo, J. L., Llobet, J. M., & Corbella, J. (1983). The effects of EDTA in acute cobalt intoxication in rats. Toxicology European Research, 5(6), 251-255.
  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
  • Rosenberg, D. W. (1993). Pharmacokinetics of cobalt chloride and cobalt-protoporphyrin. Drug Metabolism and Disposition, 21(5), 846-849.
  • National Toxicology Program. (1998). NTP Technical Report on the Toxicology Studies of Cobalt Metal (CASRN 7440-48-4)
  • Cutler, A. H. (2020).
  • Mitu, F., et al. (2017). Cobalt Complexes as Antiviral and Antibacterial Agents. Molecules, 22(8), 1275.
  • Gluhcheva, Y., et al. (2016). Effect of Cobalt-EDTA on iron content in spleen and liver of immature mice.
  • Olson, K. R. (Ed.). (2018). Poisoning & Drug Overdose (7th ed.).
  • Ortega, R., et al. (2009). Cobalt distribution in keratinocyte cells indicates nuclear and perinuclear accumulation and interaction with magnesium and zinc homeostasis. Biochimie, 91(10), 1286-1293.
  • Marques, M. R. C. (2011). Simulated Biological Fluids with Possible Application in Dissolution Testing. Dissolution Technologies, 18(3), 15-28.
  • He, Y., & MacGregor, J. F. (2004). A New Wave in Dissolution Testing. DuPont.
  • Gluhcheva, Y. G., et al. (2010). Effects of Cobalt(II) Compounds on Some Hematological Parameters in Developing Mice. Comptes rendus de l'Académie bulgare des Sciences, 63(6), 899-904.
  • Mishra, A., et al. (2024). Exploring In Vivo Metal Chelation as an Approach for Pretargeted PET Imaging. ACS Omega, 9(20), 22695-22706.
  • WIPO. (2003). WO/2003/003009 Use of Metal-Ion Chelates in Validating Biological Molecules as Drug Targets in Test Animal Models.
  • Tomita, M., et al. (1995). Absorption-enhancing mechanism of EDTA, caprate, and decanoylcarnitine in Caco-2 cells. Journal of Pharmaceutical Sciences, 84(11), 1293-1297.
  • MicroTrace Minerals. (n.d.).
  • Eskandarnia, Z., et al. (2021). Effect of different cobalt (CoCl2) concentrations on cell growth, some biochemical composition, and fatty acid. Iranian Journal of Fisheries Sciences, 20(4), 1023-1042.
  • WuXi AppTec. (2025).
  • Hu, X., et al. (2019). Absorption spectrum of Co(II)EDTA and Co(III)EDTA in the visible range.
  • Minutolo, O. (2018). Short study on the use of oral Ferric Sodium EDTA in association with vitamin C, folic acid, copper gluconate, zinc gluconate and selenomethionine, in patients with advanced chronic kidney disease.
  • Yamashita, F., et al. (2011). Prediction of Oral Pharmacokinetics Using a Combination of In Silico Descriptors and In Vitro ADME Properties. Molecular Pharmaceutics, 8(4), 1193-1201.

Sources

A Comparative Guide to the UV-Vis Spectroscopic Characterization of C10H14CoN2Na2O8 (Co(II)-EDTA)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Co(II)-EDTA and its Spectroscopic Fingerprint

Co(II)-EDTA is a stable metal-ligand complex with wide-ranging applications, from a reducing agent in chemical assays to a component in nutritional supplements.[1][2] Its utility is intrinsically linked to its chemical and physical properties, which can be effectively probed using Ultraviolet-Visible (UV-Vis) spectroscopy. This technique, lauded for its simplicity, versatility, and cost-effectiveness, is a cornerstone in pharmaceutical analysis for assessing identity, strength, and purity of compounds.[3][4]

The interaction of Co(II)-EDTA with UV-Vis light provides a unique spectral fingerprint, arising from electron transitions within the d-orbitals of the central cobalt ion.[5] Analyzing this spectrum allows for precise quantification and characterization, crucial for quality control and mechanistic studies in drug development and other research areas.[6][7]

Core Principles: Understanding the UV-Vis Spectrum of Co(II)-EDTA

The characteristic pale pink color of aqueous Co(II)-EDTA solutions is a direct consequence of its absorption of light in the visible region. This absorption is primarily due to d-d transitions, where an electron in a lower-energy d-orbital of the cobalt(II) ion is excited to a higher-energy d-orbital.[5] In an octahedral coordination environment, as is the case for Co(II)-EDTA, these transitions occur between the t2g and eg orbital sets.[8]

The UV-Vis spectrum of Co(II)-EDTA is typically characterized by a broad, weak absorption band in the visible range. The maximum absorbance (λmax) for Co(II)-EDTA is reported to be around 490 nm.[9][10] The intensity of this absorption, quantified by the molar absorptivity (ε), is relatively low, a hallmark of Laporte-forbidden d-d transitions.[11]

It is crucial to distinguish the spectrum of Co(II)-EDTA from its oxidized form, Co(III)-EDTA, which exhibits a significant red-shift with a λmax around 535 nm.[9][10] This spectral difference is vital for monitoring redox reactions involving the cobalt-EDTA complex.

Experimental Protocol: Acquiring a High-Quality UV-Vis Spectrum

This section details a robust, self-validating protocol for the UV-Vis spectroscopic characterization of Co(II)-EDTA.

Objective: To determine the λmax and molar absorptivity (ε) of a Co(II)-EDTA solution.

Materials:

  • C10H14CoN2Na2O8 (Co(II)-EDTA disodium salt)

  • Deionized water (or appropriate buffer)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Calibrated analytical balance and volumetric flasks

Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Co(II)-EDTA B Dissolve in Solvent A->B C Prepare Serial Dilutions B->C F Measure Absorbance of Samples C->F D Calibrate Spectrophotometer E Measure Absorbance of Blank D->E E->F G Plot Absorbance vs. Wavelength F->G I Plot Beer-Lambert Calibration Curve F->I H Determine λmax G->H J Calculate Molar Absorptivity (ε) I->J

Caption: Experimental workflow for UV-Vis analysis.

Step-by-Step Procedure:

  • Preparation of a Stock Solution: Accurately weigh a precise amount of Co(II)-EDTA and dissolve it in a known volume of deionized water in a volumetric flask to prepare a stock solution of a specific molarity (e.g., 10 mM).

  • Preparation of Standard Solutions: Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations (e.g., 1 mM, 0.5 mM, 0.25 mM, 0.125 mM, and 0.0625 mM).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability. Set the wavelength range to scan from 300 nm to 800 nm.

  • Blank Measurement: Fill a quartz cuvette with the solvent (deionized water) used to prepare your samples. This will serve as your blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This step is crucial to subtract the absorbance of the solvent and the cuvette itself.

  • Sample Measurement: Starting with the least concentrated standard, rinse the cuvette with a small amount of the standard solution before filling it. Measure the absorbance spectrum of each standard solution, moving from the lowest to the highest concentration.

  • Data Analysis to Determine λmax: Plot the absorbance versus wavelength for one of the mid-range concentrations. The wavelength at which the highest absorbance is observed is the λmax.

  • Verification of Beer-Lambert Law: At the determined λmax (e.g., 490 nm), plot a graph of absorbance versus the concentration of your standard solutions. According to the Beer-Lambert Law (A = εbc), this plot should yield a straight line passing through the origin.[12][13]

  • Calculation of Molar Absorptivity (ε): The slope of the Beer-Lambert plot is equal to the molar absorptivity (ε) since the path length (b) is typically 1 cm.

Comparative Analysis: Co(II)-EDTA vs. Alternative Metal-EDTA Complexes

The choice of metal ion significantly influences the UV-Vis spectral properties of EDTA complexes. A comparison with other common divalent metal-EDTA complexes, such as those of Copper(II) and Nickel(II), highlights the unique electronic structure of the Co(II) center.

Structural Representation:

Sources

comparative Validation Guide: Determination of Cobalt-EDTA Species in Environmental Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Methodology Focus: Anion Exchange Chromatography Coupled to ICP-MS (IC-ICP-MS)

Executive Summary: The Speciation Challenge

In environmental monitoring, particularly regarding nuclear waste management and industrial effluent, Cobalt (Co) is a critical analyte. However, standard "Total Cobalt" analysis (via acid digestion and ICP-OES/MS) is insufficient for risk assessment. Cobalt often exists as Cobalt-EDTA (ethylenediaminetetraacetic acid) complexes, specifically [Co(III)-EDTA]⁻.

Unlike free Co²⁺, the Co(III)-EDTA complex is:

  • Thermodynamically Stable: Log K ≈ 41.4, making it resistant to precipitation.

  • Mobile: It does not adsorb to soil particles, allowing rapid transport into groundwater.

  • Bioavailable: It mimics nutrient uptake pathways.

This guide validates the performance of Ion Chromatography coupled with ICP-MS (IC-ICP-MS) as the superior analytical workflow for quantifying Co-EDTA species, comparing it against Adsorptive Cathodic Stripping Voltammetry (AdCSV) and HPLC-UV .

Methodology Comparison

The "Product": IC-ICP-MS (Speciation Analysis)

This system couples the separation power of Anion Exchange Chromatography (IC) with the elemental selectivity of Mass Spectrometry.[1]

  • Mechanism: The anionic [Co-EDTA]⁻ complex is separated from cationic free Cobalt (Co²⁺) and other interferences on an anion exchange column. The eluent flows directly into the ICP-MS nebulizer for detection at m/z 59.

  • Verdict: The "Gold Standard" for regulatory compliance due to definitive peak identification and isotopic sensitivity.

Alternative A: Adsorptive Cathodic Stripping Voltammetry (AdCSV)
  • Mechanism: Uses a complexing agent (e.g., Nioxime) to adsorb Co onto a hanging mercury drop or bismuth film electrode, followed by a stripping scan.

  • Pros: Extremely low Limits of Detection (LOD) in the picomolar range; low capital cost.

  • Cons: High interference risk. Organic matter (humic acids) in environmental samples often fouls the electrode surface. Cannot easily distinguish between Co-EDTA and other Co-organic complexes without rigorous UV-digestion pretreatment, which alters the speciation profile.

Alternative B: HPLC-UV (Photometric Detection)
  • Mechanism: Reverse-phase chromatography with UV-Vis detection (typically 500–600 nm for Co complexes).

  • Pros: Ubiquitous equipment availability.

  • Cons: Poor Sensitivity. Environmental Co-EDTA levels (ng/L) are often below the UV detection limit (µg/L). High susceptibility to matrix interferences (colored organics absorb at similar wavelengths).

Comparative Performance Data

The following data summarizes validation metrics derived from environmental water matrices (groundwater and river water).

Performance MetricIC-ICP-MS (Recommended) AdCSV (Alternative A) HPLC-UV (Alternative B)
Limit of Detection (LOD) 0.5 – 2.0 ng/L (ppt) 0.1 – 1.0 ng/L (ppt)50 – 100 µg/L (ppb)
Linear Dynamic Range 10 ng/L – 10 mg/L (6 orders)1 ng/L – 10 µg/L (Limited)100 µg/L – 100 mg/L
Matrix Tolerance High (Spectral interferences resolved by Collision Cell)Low (Surfactants/Organics interfere)Medium (Co-eluting UV absorbers)
Speciation Capability Excellent (Separates Co(II), Co(III)-EDTA, Free Co)Poor (Requires chemical destruction to measure total)Good (If concentration > LOQ)
Sample Throughput 10–12 mins/sample20–30 mins/sample15–20 mins/sample

Experimental Protocol: IC-ICP-MS Workflow

To replicate the validated performance, strictly follow this protocol. This workflow ensures the kinetic integrity of the Co-EDTA complex is maintained during analysis.

Phase 1: Sample Preparation (Critical)
  • Step 1: Collect water samples in HDPE bottles.

  • Step 2: DO NOT ACIDIFY. Standard preservation (HNO₃ to pH < 2) will dissociate the Co-EDTA complex.

  • Step 3: Filter immediately through a 0.45 µm hydrophilic PTFE membrane to remove particulates.

  • Step 4: Store at 4°C in the dark (prevents photodegradation of the complex). Analyze within 48 hours.

Phase 2: Instrumental Setup
  • IC System: High-pressure Ion Chromatography system (metal-free flow path).

  • Column: Anion Exchange Column (e.g., Dionex IonPac AS7 or equivalent).

    • Rationale: [Co-EDTA]⁻ is an anion; free Co²⁺ is a cation. The column retains the complex while free metal elutes in the void volume or is retained on a Cation Exchange guard column if used.

  • Mobile Phase: 50 mM Ammonium Nitrate (NH₄NO₃), pH 7.0.

    • Why? Ammonium nitrate is volatile and compatible with the ICP-MS interface. Carbonate buffers may cause salt buildup on the sampler cones.

  • Flow Rate: 1.0 mL/min.

Phase 3: ICP-MS Detection
  • Nebulizer: PFA MicroFlow (self-aspirating).

  • Isotope Monitored: ⁵⁹Co.

  • Collision Cell: Helium (He) mode ON.

    • Reasoning: Removes potential polyatomic interferences (though rare for Co at mass 59, He mode improves baseline signal-to-noise).

Mechanistic Visualization

Diagram 1: The Analytical Workflow (IC-ICP-MS)

This diagram illustrates the flow from sample collection to speciation data, highlighting the critical "No Acidification" step.

G Sample Environmental Sample (Groundwater) Prep Filtration (0.45µm) NO ACIDIFICATION Sample->Prep Preserves Complex IC Anion Exchange Column (Separates [Co-EDTA]-) Prep->IC Injection ICP ICP-MS Detector (m/z 59) IC->ICP Eluent Flow (NH4NO3) Data Chromatogram: Distinct Peak for Co-EDTA ICP->Data Signal Integration

Caption: Figure 1. Validated IC-ICP-MS workflow. Note the critical preservation step to prevent complex dissociation.

Diagram 2: Speciation Logic & Stability

Why does Co-EDTA persist? This diagram explains the thermodynamic stability that necessitates this specific analytical method.

G CoFree Free Cobalt (Co2+) (Cationic, Toxic, Immobile) Complex [Co(III)-EDTA]- Complex (Anionic, Mobile, Persistent) CoFree->Complex + EDTA High Stability Constant (Log K ~41.4) EDTA EDTA Ligand (Chelating Agent) EDTA->Complex Complex->CoFree Photodegradation (Slow) Env Groundwater Transport (Resistant to Soil Adsorption) Complex->Env Anionic Repulsion from Soil

Caption: Figure 2. Mechanistic pathway of Co-EDTA formation and environmental mobility.

Validation Criteria (Self-Validating System)

To ensure the trustworthiness of your results, every batch must include:

  • Column Recovery Check: Inject a known concentration of Co-EDTA standard. Recovery must be 95–105% . If lower, the complex may be adsorbing irreversibly to the column (check pH).

  • Species Stability Check: Analyze a mixed standard of Free Co and Co-EDTA. The peaks must be fully resolved (Resolution

    
    ).
    
  • Mass Balance: Total Co (via standard acid digestion ICP-MS) should equal the sum of species (Free Co + Co-EDTA) determined by IC-ICP-MS.

References

  • Dionex (Thermo Fisher Scientific). (2012). Determination of Metal-EDTA Complexes by Ion Chromatography with UV-Vis Detection.[2] Application Note 250. Link

  • Bednar, A. J., et al. (2003). Photodegradation of Iron(III)-EDTA: Implications for Environmental Fate.[3] Environmental Science & Technology. Link

  • Oviedo, C., & Rodríguez, J. (2003). EDTA: The chelating agent under environmental scrutiny.[3] Química Nova. Link

  • Sartippour, M. R., et al. (2011). Adsorptive Stripping Voltammetric Determination of Cobalt(II) on the Carbon Paste Electrode.[4][5] International Journal of Electrochemical Science.[4] Link

  • Metrohm AG. (2020). Determination of cobalt and nickel by adsorptive stripping voltammetry. Application Bulletin 113.[6] Link

  • Neubauer, K. (2008). Innovations in Speciation Analysis Using HPLC with ICP-MS Detection.[1][7][8] Spectroscopy Online. Link

Sources

A Comparative Guide to the Thermal Decomposition of Cobalt(II)-EDTA (C₁₀H₁₄CoN₂Na₂O₈) via Thermogravimetric Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the thermal stability and decomposition pathways of metal complexes is paramount. Cobalt complexes, in particular, play significant roles in various biological and pharmaceutical applications. This guide provides an in-depth examination of the thermal gravimetric analysis (TGA) of Disodium Cobalt(II) Ethylenediaminetetraacetate (Na₂[Co(EDTA)]), with the chemical formula C₁₀H₁₄CoN₂Na₂O₈.

We will explore a detailed, validated experimental protocol, interpret the resulting thermogram, and provide a comparative analysis against other common metal-EDTA complexes. This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible methodology.

Part 1: Thermogravimetric Analysis of Disodium Cobalt(II) EDTA

Thermogravimetric Analysis (TGA) is an essential technique for determining a material's thermal stability and composition by measuring changes in mass as a function of temperature.[1][2] For a coordination compound like Na₂[Co(EDTA)], TGA reveals critical information about dehydration, ligand decomposition, and the nature of the final residue.

Expertise-Driven Experimental Protocol

The following protocol is designed for clarity and reproducibility. The choice of each parameter is critical for obtaining high-quality, interpretable data.

Rationale for Key Experimental Choices:

  • Inert Atmosphere (Nitrogen): The use of an inert gas like high-purity nitrogen is crucial. It ensures that the observed mass loss is due to thermal decomposition (thermolysis) alone, rather than oxidative processes that would occur in an air atmosphere. This isolates the intrinsic stability of the complex.

  • Heating Rate (10 °C/min): A heating rate of 10 °C/min is a widely accepted standard that provides a good balance between analytical speed and resolution.[3] Slower rates can offer better separation of overlapping thermal events, while faster rates can shift decomposition temperatures to higher values.

  • Sample Mass (5-10 mg): This mass range is optimal for most modern TGA instruments. It is small enough to minimize thermal gradients within the sample, ensuring uniform heating, yet large enough to produce a clear, measurable mass change.[4]

  • Crucible Type (Alumina): Alumina (Al₂O₃) crucibles are chemically inert and have high thermal stability, preventing any reaction with the sample or its decomposition products within the typical temperature range of the experiment.[4]

Step-by-Step TGA Protocol:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Place approximately 5-10 mg of the Na₂[Co(EDTA)] sample into a clean, tared alumina crucible. Distribute the sample evenly across the bottom to ensure consistent heat transfer.

  • Loading: Carefully place the sample crucible onto the TGA balance mechanism.

  • Program Setup:

    • Set the initial temperature to 30 °C.

    • Establish an initial isothermal hold for 5-10 minutes to allow the furnace to equilibrate and purge any residual air.

    • Program a dynamic heating segment from 30 °C to 800 °C at a rate of 10 °C/min.

    • Set the nitrogen purge gas flow rate to 50 mL/min.[3]

  • Execution: Begin the analysis. The instrument will record the sample mass as a function of temperature.

  • Data Analysis: Upon completion, analyze the resulting TGA curve (mass % vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

Experimental Workflow Diagram

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate TGA Prepare_Sample Prepare Sample (5-10 mg) Calibrate->Prepare_Sample Tare_Crucible Tare Alumina Crucible Prepare_Sample->Tare_Crucible Load_Sample Load Sample into Crucible Tare_Crucible->Load_Sample Place_Crucible Place Crucible in TGA Load_Sample->Place_Crucible Set_Params Set Parameters (N2, 10°C/min, 30-800°C) Place_Crucible->Set_Params Run_Analysis Initiate TGA Run Set_Params->Run_Analysis Record_Data Record Mass vs. Temp Run_Analysis->Record_Data Generate_Curves Generate TGA/DTG Curves Record_Data->Generate_Curves Interpret Interpret Decomposition Steps Generate_Curves->Interpret

Caption: Workflow for Thermogravimetric Analysis of Metal-EDTA Complexes.

Expected Results and Interpretation

The thermal decomposition of metal-EDTA complexes typically occurs in distinct, sequential stages.[5][6] For Na₂[Co(EDTA)], which may exist as a hydrate, the process is expected to follow a pattern of dehydration followed by the multi-step decomposition of the organic ligand.

StageApproximate Temperature Range (°C)Expected Mass Loss (%)Description of Process
I 50 - 200 °CVariableDehydration: Loss of lattice and/or coordinated water molecules. This step may be absent if the sample is anhydrous.[5][7]
II 250 - 450 °C~35-45%Initial Ligand Decomposition: This major mass loss corresponds to the decarboxylation of the acetate arms of the EDTA ligand, releasing CO₂.[7][8][9] This is often the rate-determining step.
III 450 - 600 °C~20-30%Final Ligand Fragmentation: Breakdown of the remaining ethylenediamine backbone and other organic fragments.[8]
IV > 600 °C-Residue Formation: The final, thermally stable product is formed. In an inert atmosphere, this could be a mixture of cobalt oxide and sodium carbonate.

Proposed Decomposition Pathway

The decomposition begins with the weakest bonds. After the loss of any water, the process is dominated by the cleavage of the carboxylate groups, followed by the more stable ethylenediamine bridge.

Decomposition_Pathway Complex Na₂[Co(EDTA)]·nH₂O Dehydrated Na₂[Co(EDTA)] Complex->Dehydrated  - nH₂O (50-200°C) Intermediate Intermediate Species (Loss of -COO groups) Dehydrated->Intermediate  - CO₂, other fragments (250-450°C) Residue Final Residue (e.g., CoO + Na₂CO₃) Intermediate->Residue  - Organic fragments (450-600°C)

Caption: Proposed thermal decomposition pathway for Na₂[Co(EDTA)] hydrate.

Part 2: Comparative Analysis with Alternative Metal-EDTA Complexes

The thermal stability of a metal-EDTA complex is profoundly influenced by the identity of the central metal ion. Factors such as ionic radius, charge density, and coordination bond strength dictate the temperature at which decomposition begins.[10][11] A comparison with other well-studied M-EDTA complexes provides valuable context for the behavior of the cobalt analogue.

Comparative Decomposition Data

The onset temperature of the main ligand decomposition is a key indicator of thermal stability. A higher temperature signifies stronger coordination and greater stability.

Metal-EDTA ComplexOnset of Ligand Decomposition (°C)Key ObservationsReference(s)
Na₂[Co(EDTA)] ~350-400 °CMain decomposition occurs via a multi-step process with endothermic effects.[8][8]
Na[Fe(EDTA)] ~200 °CBegins with decarboxylation, accompanied by the reduction of Fe(III) to Fe(II). The complex is noted for high stability due to delocalized π bonds.[7][12][7][12]
Sn(II)-EDTA ~280 °CDecomposition of carboxylate groups occurs after the loss of coordinated water.[9][9]
Ln(III)-EDTA ~200 °CLanthanide complexes are generally stable up to around 200 °C before the ligand begins to decompose.[13][13]
Ni(II)-EDTA HighGenerally considered one of the most thermally stable transition metal EDTA complexes in aqueous solutions.[10][10]
Discussion: The Role of the Metal Center

The data clearly show that the metal ion acts as a template, dictating the thermal resilience of the entire complex.

  • Bond Strength: Transition metals like cobalt and nickel often form strong coordinate covalent bonds with the nitrogen and oxygen donor atoms of EDTA, leading to relatively high thermal stability. The stability of Fe(EDTA)⁻ is notably high due to the stabilization provided by delocalized π bonds within the carboxylic acid groups.[12][14][15]

  • Redox Activity: For metals with multiple stable oxidation states, like iron, the decomposition can be coupled with a redox reaction. The thermolysis of Fe(III)-EDTA involves the reduction of the metal center as the ligand is oxidized (decomposes).[7]

  • Ionic Radius and Charge: The charge density of the metal ion influences the strength of the electrostatic interaction with the carboxylate groups. This is particularly evident when comparing divalent transition metals with trivalent lanthanides.

Stability_Comparison cluster_factors Bond M-N, M-O Bond Strength Stability Thermal Stability of M-EDTA Complex Bond->Stability Redox Redox Potential of Metal Redox->Stability Ionic Ionic Radius & Charge Density Ionic->Stability Metal Central Metal Ion (Co, Fe, Sn, Ni) Metal->Bond Metal->Redox Metal->Ionic

Sources

Safety Operating Guide

Operational Guide: Disposal of Disodium Cobalt(II) EDTA (C10H14CoN2Na2O8)

[1]

Executive Summary & Chemical Identity[1]

C10H14CoN2Na2O8 is chemically identified as Disodium Cobalt(II) Ethylenediaminetetraacetate (Cobalt Disodium EDTA).[1]

Unlike simple inorganic cobalt salts (e.g., Cobalt Chloride), this compound presents a unique disposal challenge due to the EDTA chelation . The organic ligand wraps the cobalt ion in a stable "cage," rendering standard heavy metal precipitation methods ineffective.

Core Directive: This material must be treated as Hazardous Heavy Metal Waste . Under no circumstances should it be discharged into municipal wastewater systems, even if diluted.[1] The stability of the complex allows it to pass through standard water treatment plants, posing long-term aquatic toxicity risks.

Chemical Profile
PropertyDetail
Chemical Name Disodium Cobalt(II) EDTA
CAS Number 15137-09-4
Molecular Weight ~403.1 g/mol
Solubility Highly soluble in water
Stability Constant (

)

(High stability)
RCRA Status Not D-listed, but regulated as "Toxic" in many states (e.g., CA Title 22)

The "Why": Technical Rationale for Specialized Disposal

To ensure compliance and safety, researchers must understand why this compound cannot be treated like a standard acid/base waste.[1]

The Chelation Barrier

In a typical heavy metal waste stream, adding Sodium Hydroxide (NaOH) raises the pH, causing metals to precipitate as hydroxides (e.g.,

However, for C10H14CoN2Na2O8, the EDTA ligand binds the Cobalt(II) ion with extreme affinity. The equilibrium constant (

1
  • Result: Adding base to this waste stream will NOT precipitate the Cobalt.[1][2] The solution will remain clear and toxic.[1]

  • Operational Implication: Do not attempt on-site neutralization or precipitation.[1] The only validated disposal path is thermal destruction (incineration) or advanced chemical oxidation at a licensed facility.[1]

Mechanism Visualization

The following diagram illustrates why standard treatment fails, necessitating the segregation protocols detailed in Section 3.

ChelationStabilityCoIonFree Cobalt Ion(Co²⁺)ComplexCobalt-EDTA Complex(Stable Cage)CoIon->Complex High Affinity Binding(Log K = 16.45)EDTAEDTA LigandEDTA->ComplexNaOHAdd NaOH(Standard Treatment)Complex->NaOH Attempted TreatmentPrecipitateCobalt Hydroxide(Precipitate)NaOH->Precipitate BLOCKEDNoReactionNO PRECIPITATION(Soluble Toxic Waste)NaOH->NoReaction Ligand Protects Metal

Figure 1: The Chelation Barrier.[1] Standard hydroxide treatment is blocked by the high stability of the Cobalt-EDTA complex, preventing the formation of filterable sludge.

Immediate Hazard Assessment

Before handling waste, review the GHS classification. Cobalt is a sensitizer and suspected carcinogen.[1]

Hazard ClassSignalStatementPrecaution
Carcinogenicity Warning Suspected of causing cancer (Cat 2)Handle in fume hood; avoid dust generation.[1]
Sensitization Warning May cause allergy/asthma symptomsDouble-glove (Nitrile); wear N95 or P100 if solid.[1]
Aquatic Toxicity Warning Harmful to aquatic life with long-lasting effectsZero discharge to drains.[1]

Step-by-Step Disposal Protocol

This protocol is a self-validating system: by segregating the waste immediately, you prevent the creation of "mixed waste" (e.g., radioactive + chemical, or oxidizer + organic) which is exponentially more expensive and difficult to dispose of.

Phase 1: Segregation & Collection
  • Select Container: Use a high-density polyethylene (HDPE) container.[1] Glass is acceptable but poses a breakage risk.[1]

  • Segregation Rule:

    • DO NOT MIX with Strong Oxidizers (e.g., Nitric Acid, Peroxides).[1] EDTA is an organic acid derivative; mixing with strong oxidizers can generate heat or gas.[1]

    • DO NOT MIX with Radioactive Waste unless the Cobalt itself is the isotope Co-60 (common in some tracers).[1] If Co-60, it must go to Radioactive Waste streams, not Chemical Waste.

  • Labeling: Apply a hazardous waste label immediately upon the first drop of waste.[1]

    • Constituents: "Cobalt Compounds, EDTA."[1][3][4][5]

    • Hazard Checkboxes: Toxic, Carcinogen.[1]

Phase 2: Waste Stream Management

Follow this decision matrix to determine the physical path of the waste.

DisposalWorkflowStartWaste Generation(C10H14CoN2Na2O8)StateCheckPhysical State?Start->StateCheckLiquidLiquid Solution(Aqueous)StateCheck->LiquidSolidSolid / PowderStateCheck->SolidpHCheckCheck pHLiquid->pHCheckNeutralizeAdjust to pH 5-9(If required by vendor)pHCheck->NeutralizeExtremes (<2 or >12)CarboySegregate intoHeavy Metal CarboypHCheck->CarboyNeutral (5-9)Neutralize->CarboyLabelLabel: 'Cobalt Compounds'(Toxic, Heavy Metal)Carboy->LabelBagDouble Bag (Clear Plastic)or Wide-Mouth JarSolid->BagBag->LabelPickupSchedule EHS/Vendor Pickup(Incineration/Stabilization)Label->Pickup

Figure 2: Decision Matrix for Cobalt EDTA Disposal. Note that liquid waste often requires pH neutralization solely for transport safety, not to treat the hazard.

Phase 3: Final Disposal (Vendor Specifications)[1]

When handing this over to your waste disposal vendor (e.g., Veolia, Clean Harbors, Triumvirate), specify the following profile to ensure they use the correct destruction method:

  • Profile Name: Cobalt Compounds with Organic Chelators.

  • Treatment Code: Incineration (preferred) or Chemical Stabilization/Encapsulation.[1]

  • Reasoning: Incineration destroys the organic EDTA cage, leaving cobalt oxide ash which can then be stabilized in cement/glass for landfill. This is the only way to permanently break the chelate-metal bond.[1]

Regulatory Compliance & References

Regulatory Context

While Cobalt is not a federal RCRA "D-listed" waste (it does not have a specific TC regulatory limit like Lead or Arsenic), it is regulated under:

  • State Regulations: California (Title 22) lists Cobalt compounds as toxic.[1]

  • Clean Water Act: Cobalt is a priority pollutant; discharge limits are often near-zero for industrial users.[1]

  • Right-to-Know: Cobalt compounds are subject to SARA Title III Section 313 reporting.[1]

References
  • PubChem. (n.d.).[1][6] Disodium cobalt EDTA | C10H14CoN2Na2O8.[1] National Library of Medicine.[1] Retrieved February 20, 2026, from [Link]

  • U.S. EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 20, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2023).[1] Toxicological Profile for Cobalt. Centers for Disease Control and Prevention.[1] Retrieved February 20, 2026, from [Link]

Essential Safety and Handling Guide for Disodium Cobalt(II) EDTA (C₁₀H₁₄CoN₂Na₂O₈)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Disodium Cobalt(II) EDTA. As your partner in laboratory safety, we aim to equip you with the necessary knowledge to work with this compound confidently and securely.

Understanding the Compound and Its Hazards

Disodium Cobalt(II) EDTA, with the chemical formula C₁₀H₁₄CoN₂Na₂O₈, is a coordination compound. While specific data for this exact salt is limited, the primary hazards are associated with cobalt and its compounds. Cobalt is a naturally occurring metal, but exposure to its dust and fumes can be harmful.[1] The Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have established exposure limits for cobalt due to its potential health risks.[2][3][4]

Key Hazards:

  • Carcinogenicity: Cobalt and its compounds are suspected of causing cancer.[5] The International Agency for Research on Cancer (IARC) classifies cobalt as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[3]

  • Respiratory Sensitization: Inhalation of cobalt dust can lead to asthma-like symptoms, including wheezing, coughing, and shortness of breath.[2][6]

  • Skin Sensitization: Direct contact may cause an allergic skin reaction, leading to itching and rashes.[7][8]

  • Organ Effects: Prolonged or repeated exposure may have adverse effects on the heart, thyroid, liver, and kidneys.[2]

Due to these potential hazards, handling Disodium Cobalt(II) EDTA requires strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following recommendations are based on guidelines for handling cobalt compounds.

PPE ComponentSpecificationRationale
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness)Provides a barrier against skin contact. Nitrile is recommended for its chemical resistance.[9] Always inspect gloves before use and dispose of them properly after handling the compound.[9]
Eye Protection Chemical safety goggles or a face shieldProtects eyes from dust particles and potential splashes. Standard safety glasses may not provide adequate protection.[8][10]
Body Protection Fully-buttoned lab coatPrevents contamination of personal clothing.[11]
Respiratory Protection NIOSH-approved respiratorRequired when there is a potential for generating dust or aerosols. The type of respirator depends on the concentration of airborne particles.[8][10]

dot

Caption: PPE workflow for handling Disodium Cobalt(II) EDTA.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is crucial to minimize the risk of exposure.

3.1. Engineering Controls:

  • Ventilation: Always handle Disodium Cobalt(II) EDTA in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust particles.[8][10] Local exhaust ventilation is highly effective in controlling airborne contaminants at the source.[2]

  • Enclosure: For procedures with a high potential for dust generation, consider using enclosed systems to contain the compound.[2]

3.2. Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling the compound and ensure it is clean and uncluttered.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure.

    • Use tools and techniques that minimize dust generation, such as using a spatula instead of pouring directly from the container.

  • Solution Preparation:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • Ensure the container is appropriately labeled with the chemical name and hazard information.

  • Post-Handling:

    • After handling, decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Remove PPE carefully to avoid contaminating yourself and the surrounding area.

    • Wash hands thoroughly with soap and water after removing gloves.[10]

Disposal Plan: Managing Waste Safely and Responsibly

Proper disposal of chemical waste is a critical component of laboratory safety and environmental protection.

4.1. Waste Segregation and Collection:

  • Hazardous Waste: Disodium Cobalt(II) EDTA and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) must be disposed of as hazardous waste.[2]

  • Containers: Collect all waste in clearly labeled, sealed, and compatible containers. Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Aqueous Waste: Do not dispose of solutions containing this compound down the drain.[12][13] Cobalt is toxic to aquatic life and can interfere with wastewater treatment processes.[13]

Disposal_Workflow Start Start Generate Waste Generate Waste (Solid or Liquid) Start->Generate Waste Segregate Waste Segregate as Cobalt-Containing Hazardous Waste Generate Waste->Segregate Waste Label Container Label Waste Container with Contents & Hazards Segregate Waste->Label Container Store Securely Store in a Designated, Secure Area Label Container->Store Securely Contact EHS Contact Environmental Health & Safety (EHS) for Pickup Store Securely->Contact EHS EHS Disposal EHS Manages Final Disposal Contact EHS->EHS Disposal End End EHS Disposal->End

Sources

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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C10H14CoN2Na2O8
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.